Biclotymol

Catalog No.
S521201
CAS No.
15686-33-6
M.F
C21H26Cl2O2
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biclotymol

CAS Number

15686-33-6

Product Name

Biclotymol

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol

Molecular Formula

C21H26Cl2O2

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3

InChI Key

HNOOXWDWUSLXOB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,2-methylenebis(4-chloro-3-methyl-isopropylphenol), biclotymol

Canonical SMILES

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl

The exact mass of the compound Biclotymol is 380.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol is an antimicrobial agent with additional anti-inflammatory and analgesic properties, making it suitable for treating local oropharyngeal infections [1] [2] [3]. Its activity is primarily localized, working directly at the site of infection.

The table below summarizes its core biological activities:

Activity Mechanism and Scope
Antibacterial Demonstrates marked efficacy against Gram-positive cocci, specifically inhibiting the growth of Streptococcus pneumoniae and Haemophilus influenzae [2].
Anti-inflammatory Preclinical studies confirm a distinct anti-inflammatory effect, which helps reduce the inflammatory response in infected tissues [1].
Analgesic Provides a pain-relieving (analgesic) effect, helping to alleviate the discomfort associated with sore throats [1].

The following diagram illustrates the multi-targeted mechanism of action of this compound in treating an infectious sore throat:

G cluster_actions Mechanisms of Action This compound This compound Antibacterial Antibacterial Action This compound->Antibacterial AntiInflammatory Anti-inflammatory Action This compound->AntiInflammatory Analgesic Analgesic Action This compound->Analgesic PathogenReduction Reduction in pathogen load Antibacterial->PathogenReduction Direct inhibition InflammationReduction Decreased tissue inflammation AntiInflammatory->InflammationReduction Modulates response SymptomRelief Reduced pain perception Analgesic->SymptomRelief Provides relief ClinicalOutcome Effective Treatment of Infectious Sore Throat PathogenReduction->ClinicalOutcome InflammationReduction->ClinicalOutcome SymptomRelief->ClinicalOutcome

This compound's multi-targeted mechanism of action

Quantitative Antibacterial Data

For research and development purposes, specific quantitative data on this compound's antibacterial activity is essential. The following table lists key metrics:

Parameter Value / Description
Molecular Formula C21H26Cl2O2 [2] [4] [3]
Molecular Weight 381.34 g/mol [2] [4] [3]
CAS Registry Number 15686-33-6 [2] [4]
MIC for *S. pneumoniae* 150 μM [2]
MIC for *H. influenzae* 150 μM [2]

Formulation and Stability Considerations

A significant challenge in formulating this compound is its physical stability in the solid state. Research indicates that this compound is a poor glass former, and its amorphous form is inherently unstable, tending to crystallize over time [5] [6].

  • Stability Profile: A specific study on the crystallization kinetics and molecular mobility of amorphous this compound highlights its low glass transition temperature (Tg) and high molecular mobility, even below Tg [5]. This makes it prone to devitrification (crystallization), which can adversely affect dissolution performance and solubility.
  • Formulation Strategy: To stabilize the amorphous form and prevent crystallization, the use of amorphous solid dispersions (ASDs) is a key strategy [5]. This involves dispersing the drug within a polymer matrix (e.g., PVP, HPMC) which acts to:
    • Increase the system's viscosity.
    • Reduce molecular mobility.
    • Raise the overall glass transition temperature (Tg).
    • Inhibit nucleation and crystal growth through drug-polymer interactions [5].

Experimental Methodologies for Characterization

Robust characterization is critical for developing a stable this compound formulation. The following experimental protocols are central to this process:

  • Thermal Analysis for Crystallization Kinetics

    • Objective: To study the crystallization behavior and molecular mobility of amorphous this compound.
    • Method: Use Differential Scanning Calorimetry (DSC). The protocol involves heating the amorphous sample and measuring the glass transition temperature (Tg), as well as exothermic crystallization events. The kinetics of crystallization can be modeled from these measurements to predict long-term physical stability [5].
  • Evaluation of Amorphous Solid Dispersion Stability

    • Objective: To prevent devitrification and stabilize the amorphous form of the drug in a solid dosage form.
    • Method: Develop an Amorphous Solid Dispersion (ASD). Select a suitable polymer (e.g., PVP-VA) based on drug-polymer miscibility. The ASD can be manufactured using methods like spray drying or hot-melt extrusion. The resulting solid dispersion must be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state and DSC to check for a single, composition-dependent Tg indicating good miscibility. Stability studies under various temperature and humidity conditions are then conducted to monitor for recrystallization [5].
  • Clinical Efficacy Assessment

    • Objective: To evaluate the efficacy and tolerability of a this compound spray in patients with infectious sore throat.
    • Method: Conduct a randomized controlled trial. Patients are typically randomized to receive either this compound or a control/placebo treatment. Efficacy is assessed through patient-reported outcomes, often using a scale such as "very good," "good," "moderate," or "poor" [1]. Patient reports of local tolerability at the application site are also collected to confirm the excellent safety profile demonstrated in existing studies [1].

Key Insights for Drug Development Professionals

  • Positioning in Therapy: this compound serves as a first-line local therapy for mild-to-moderate infectious sore throat. Its broad mechanism of action (antibacterial, anti-inflammatory, analgesic) addresses key symptoms while helping to mitigate antibiotic overuse [1].
  • Critical Development Focus: The primary formulation challenge is not chemical degradation but physical instability. A successful development program must prioritize strategies to stabilize the amorphous form, with ASDs representing the most viable path [5].
  • Evidence Base: Clinical efficacy in humans is supported by multiple studies, including randomized controlled trials, which report high levels of patient satisfaction and excellent tolerability for spray formulations [1].

References

Experimental Methods for Studying Intramolecular Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Although specific data on biclotymol is unavailable, research on similar systems uses well-established techniques to study intramolecular dynamics. The table below summarizes the primary methodologies cited in the literature:

Methodology Key Measured Parameters Applicability to Intramolecular Dynamics Key Insights from General Studies
Dielectric Spectroscopy [1] Relaxation time (τ), Activation energy (Eₐ) Directly measures dipolar reorientations from conformational changes [1] Eₐ and τ increase with the size/moment of inertia of the moving moiety; processes are largely unaffected by the environment in non-hydrogen-bonding systems [1].
Molecular Dynamics (MD) Simulation [2] Hydrogen bonding patterns, Binding free energy, 3D interaction structures Models atomic-level interactions and conformational changes over time [2] Ideally suited to explore dynamic processes and molecular mechanisms of physical stability that are not easily measured experimentally [2].
Solid-State NMR [2] Molecular interactions, Structural confirmation Can probe local dynamics and confirm specific intermolecular interactions in solid dispersions [2] Used to investigate the form and strength of drug-polymer associations in amorphous solid dispersions [2].

A Generalized Experimental Workflow

Based on the methodologies identified, the following diagram outlines a logical workflow for a research project aimed at characterizing intramolecular dynamics, such as that of a drug-like molecule.

Start Start: Compound of Interest MD Molecular Dynamics (MD) Simulation Start->MD Generates Hypothesis ExpDesign Design Physical Experiments MD->ExpDesign Guides experimental focus DS Dielectric Spectroscopy ExpDesign->DS NMR Solid-State NMR ExpDesign->NMR Analysis Data Analysis & Validation DS->Analysis τ, Eₐ NMR->Analysis Interaction maps Insights Mechanistic Insights Analysis->Insights Correlate and interpret

A workflow for studying intramolecular dynamics, combining simulation and experimental techniques.

How to Proceed Further

Given the lack of specific data, here are suggested paths to find the information you need:

  • Search specialized databases: Query scientific databases like PubMed, Scopus, or the RCSB PDB using terms such as "this compound conformation," "this compound computational chemistry," or "this compound DFT study."
  • Explore related compounds: The conformational dynamics of a molecule are often governed by specific flexible subunits (like rotatable bonds or ring systems) [1]. Identifying these motifs in this compound and searching for studies on them in other contexts can provide valuable analogies.
  • Consider in silico studies: As MD simulations are a primary tool for this research [2], you may find relevant information in computational chemistry literature or consider initiating such a study if it has not been performed.

References

Biclotymol primary and secondary relaxation dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Core Relaxation and Crystallization Data

The table below summarizes the quantitative data for Biclotymol's relaxation dynamics and crystallization kinetics [1] [2] [3].

Parameter Symbol Value Significance/Implication
Glass Transition Temperature ( T_g ) ( 290 \pm 1\ \text{K} ) (( \approx 17^\circ\text{C} )) The critical temperature below which the amorphous solid is stable.
Kinetic Fragility Index ( m ) ( 86 \pm 13 ) Classifies this compound as a "relatively fragile" glass-former [2].
Primary (α) Relaxation - VFT temperature dependence Cooperative, collective molecular motions responsible for the glass transition.
Secondary Relaxation - Observed Intramolecular dynamic process of the flexible this compound molecule [1] [2].
Avrami Exponent ( n ) ( \approx 2 ) Indicates one-dimensional growth of needle-like crystallites [2].
Activation Barrier for Crystallization ( E_a ) ( 115 \pm 22\ \text{kJ·mol}^{-1} ) The energy barrier that must be overcome for crystallization to initiate.

Experimental Methodology

The primary data was obtained using Broadband Dielectric Spectroscopy (BDS). Here is a detailed workflow of the key experimental protocol [2]:

G Start Sample Preparation A Amorphous this compound Powder Start->A B Dielectric Spectroscopy Cell A->B C Temperature Control (4 set points > Tg) B->C D Measure Complex Permittivity (ε' and ε'') C->D E Data Analysis D->E F1 Relaxation Dynamics: - Fit α relaxation (VFT) - Identify β relaxation E->F1 F2 Crystallization Kinetics: - Monitor permittivity decay - Fit Avrami model E->F2 G Extract Parameters: Tg, m, n, Ea F1->G F2->G End Report Findings G->End

Dielectric Spectroscopy Workflow for this compound Analysis

  • Material: this compound powder of medicinal grade was used as received [2].
  • Instrumentation: A Novocontrol Alpha-Analyzer was used for dielectric measurements. The sample was placed in a parallel-plate capacitor cell and subjected to a sinusoidal oscillating voltage across a frequency range (typically from 0.1 Hz to 1 MHz for such studies). The complex permittivity (( \epsilon^* = \epsilon' - i\epsilon'' )) was measured as a function of frequency and temperature [2].
  • Temperature Protocol: Measurements were performed in a temperature-controlled nitrogen atmosphere. The crystallization kinetics were specifically measured at four different temperatures above ( T_g ) [1] [2].
  • Data Analysis:
    • Relaxation Dynamics: The primary (α) relaxation was analyzed using the Vogel-Fulcher-Tammann (VFT) equation to describe its temperature dependence and extract the fragility index, ( m ) [1] [2].
    • Crystallization Kinetics: The time-dependent decay of the dielectric permittivity due to crystallization was fitted with the Avrami equation to determine the exponent ( n ) and the crystallization time constant. The activation energy ( E_a ) was obtained from the temperature dependence of this time constant [2].

Implications for Drug Development

The relaxation dynamics and crystallization kinetics of an amorphous API are critical for predicting its physical stability during storage [4].

  • Fragile Glass-Former: A fragility index of ~86 suggests that this compound's molecular mobility increases rapidly just above its ( T_g ). This means that strict temperature control during storage is crucial. Storing the drug even slightly above 17°C could lead to a sharp increase in molecular mobility, potentially triggering crystallization and compromising the product's solubility and bioavailability [2].
  • Crystallization Mechanism: The one-dimensional (needle-like) growth with a constant nucleation rate provides a specific model for how this compound recrystallizes. This information is vital for formulators seeking to design effective amorphous solid dispersions (ASDs) that can physically inhibit this particular growth mechanism, for instance, by using selected polymers [4].

References

high-energy milling Biclotymol protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Protocol

The purpose of this protocol is to provide a standardized method for the solid-state amorphization of Biclotymol via high-energy milling. Transforming this Active Pharmaceutical Ingredient (API) from its stable crystalline form (Form I) to an amorphous state can enhance its dissolution rate and potentially improve bioavailability [1]. The key challenge is that the amorphous state is metastable, and the protocol must aim to produce a physically stable amorphous solid.

A critical parameter is the milling temperature relative to this compound's glass transition temperature (Tg), which is 20 °C [1]. Milling must be performed below Tg to achieve an efficient crystal-to-glass transformation and influence the physical properties of the resulting amorphous state [1].

Materials and Equipment

1. Active Pharmaceutical Ingredient (API)

  • This compound: Crystalline powder, stable Form I [1].

2. Equipment

  • High-Energy Planetary Mill: e.g., "Pulverisette 7" from Fritsch [1].
  • Milling Jars and Balls: Typically made from zircon oxide (ZrO₂) [1].
  • Temperature Control System: Capable of maintaining milling temperatures below Tg (e.g., -25 °C). This may involve cryogenic cooling or pre-cooling the milling jars [1].
  • Analytical Balance.

Step-by-Step Experimental Protocol

1. Pre-Milling Setup

  • Weighing: Accurately weigh the desired quantity of crystalline this compound.
  • Loading: Transfer the powder into the milling jar. Add the milling balls, ensuring an appropriate ball-to-powder mass ratio is selected.
  • Sealing: Seal the milling jar tightly to prevent contamination or moisture uptake.
  • Temperature Equilibration: Place the sealed jar in the temperature control system and allow it to equilibrate to the target milling temperature (e.g., -25 °C) before starting.

2. Milling Execution

  • Set Milling Parameters: Program the planetary mill with the desired rotational speed and milling time.
  • Initiate Milling: Start the milling process, ensuring temperature control is maintained throughout the entire run.
  • Post-Milling Handling: After milling, open the jar and collect the milled powder. It is advisable to store the product in a sealed container under controlled conditions (e.g., in a desiccator) to maintain its amorphous state.

Key Experimental Parameters for HEM of this compound

The table below summarizes critical parameters and their effects based on published research [1].

Parameter Recommended Condition Effect / Rationale
Milling Temperature -25 °C (Tg - 45 °C) Direct crystal-to-glass transformation; lower energy state of amorphous product [1].
Milling Intensity 300 to 500 rpm Higher intensity improves amorphization efficiency [1].
Milling Duration Stationary state (e.g., 60 min) Time required to reach a fully amorphized, stationary state [1].
Ball-to-Powder Mass Ratio To be optimized (e.g., 20:1) Impacts energy input and amorphization kinetics [1].

Characterization of Milled Product

Confirm the success of the amorphization protocol using these techniques:

  • Differential Scanning Calorimetry (DSC): Look for the disappearance of crystalline melting peaks and the appearance of a glass transition (Tg ~20 °C) [1].
  • X-ray Powder Diffraction (XRPD): Confirm the loss of sharp Bragg peaks characteristic of crystals, revealing a broad "halo" pattern typical of amorphous solids [1].
  • FT-IR or Raman Spectroscopy: Monitor for potential shifts in vibrational bands indicating structural changes.

Process Optimization and Troubleshooting

  • Temperature is Critical: Milling at or above room temperature (at or above Tg) may not lead to full amorphization and could result in a disordered crystal or promote crystallization [1].
  • Scale-up Considerations: Energy input per mass unit must be carefully controlled when scaling the process from small R&D batches to larger production scales.

Experimental Workflow for HEM of this compound

The following diagram illustrates the logical workflow and critical decision points in the HEM process for this compound amorphization:

Start Start: Crystalline This compound (Form I) Setup Weigh API & Load Milling Jar Start->Setup TempDecision Milling Temperature Relative to Tg (20°C)? Setup->TempDecision ProcA Mill at -25°C (45°C below Tg) TempDecision->ProcA Below Tg ProcB Mill at/above Tg (e.g., 25°C) TempDecision->ProcB At/Above Tg OutputA Amorphous this compound (Stable Glass) ProcA->OutputA High Stability OutputB Disordered Crystal or Recrystallization ProcB->OutputB Low Stability

Key Conclusions and Recommendations

  • Temperature Control is Paramount: The single most important factor for successful amorphization of this compound via HEM is operating at a temperature significantly below its Tg of 20°C [1].
  • Characterize the Product: Always use a combination of DSC and XRPD to confirm the solid-state form of the milled product.
  • Monitor Stability: The physical stability of the amorphous form should be assessed under long-term storage conditions and at different humidity levels.

References

Comprehensive Analysis of Biclotymol Crystallization Kinetics: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biclotymol and Its Amorphous Properties

This compound (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)) is an antiseptic compound widely used in pharmaceutical formulations for the treatment of mouth, throat, and pulmonary infections. The amorphous form of this compound has gained significant research attention due to its potential to enhance solubility and bioavailability compared to its crystalline counterpart. However, the metastable nature of amorphous pharmaceuticals poses challenges for long-term stability, as they tend to crystallize over time during storage. Understanding the crystallization kinetics and molecular mobility of amorphous this compound is therefore crucial for formulation scientists to design stable drug products with consistent performance characteristics.

The fundamental properties of amorphous this compound have been characterized through multiple studies. The glass transition temperature (Tg) has been reported as approximately 290-293 K (17-20°C), which is close to typical storage conditions, making its stability behavior particularly relevant for pharmaceutical applications [1] [2]. This compound has been classified as a "fragile" glass-former according to Angell's classification, with reported fragility indices (m) ranging from 86 to 100 [1] [2]. This relatively high fragility indicates that the molecular mobility of this compound decreases rapidly upon cooling below its Tg, which has significant implications for its crystallization behavior and physical stability.

Experimental Approaches for Studying Crystallization Kinetics

Overview of Analytical Techniques

The crystallization kinetics and molecular mobility of amorphous this compound have been investigated using multiple complementary techniques, each providing unique insights into the crystallization process. Differential Scanning Calorimetry (DSC) has been employed to study both isothermal and non-isothermal cold crystallization kinetics through monitoring heat flow changes associated with crystallization events [1] [3]. Dielectric Spectroscopy has proven particularly valuable for monitoring molecular relaxation dynamics and crystallization kinetics in real-time, allowing researchers to characterize both primary (α) and secondary relaxation processes [4] [2]. Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) has been utilized to identify crystalline forms and monitor structural changes during crystallization [1]. Additionally, Hot Stage Microscopy (HSM) has provided direct visual confirmation of crystallization mechanisms and crystal morphology [1].

Technical Comparison and Workflow

The following diagram illustrates the relationship between key experimental techniques and the parameters they measure in this compound crystallization studies:

G cluster_techniques Experimental Techniques cluster_parameters Measured Parameters This compound This compound DSC DSC This compound->DSC Dielectric Dielectric This compound->Dielectric TRXRPD TR-XRPD This compound->TRXRPD HSM HSM This compound->HSM Tg Tg & Fragility DSC->Tg Kinetics Crystallization Kinetics DSC->Kinetics Dielectric->Kinetics Mobility Molecular Mobility Dielectric->Mobility Mechanism Crystallization Mechanism TRXRPD->Mechanism HSM->Mechanism Stability Stability Tg->Stability Kinetics->Stability Mechanism->Stability Mobility->Stability

Key Kinetic Parameters and Experimental Findings

Summary of Crystallization Kinetics Data

The crystallization kinetics of amorphous this compound has been quantitatively characterized through comprehensive studies using various experimental techniques. The following table summarizes the key kinetic parameters reported in the literature:

Table 1: Crystallization kinetics parameters of amorphous this compound

Parameter Schammé et al. (2015) Values [1] [3] Tripathi et al. (2015) Values [4] [2] Experimental Conditions
Glass Transition Temperature (Tg) ~293 K 290 ± 1 K DSC & Dielectric Spectroscopy
Fragility Index (m) ~100 86 ± 13 Calorimetric & Dielectric Measurements
Avrami Exponent (n) - 2.0 ± 0.2 Isothermal Crystallization
Activation Energy for Crystallization - 115 ± 22 kJ·mol-1 Temperature-dependent Kinetics
Crystallization Mechanism Site-saturated nucleation One-dimensional growth with constant nucleation rate Multiple Techniques
Crystal Morphology - Needle-like crystallites Optical Microscopy
Stability Above Tg Stable for 8 months at Tg + 2°C Crystallizes within hours at Tg + 14°C Long-term Stability Testing
Molecular Mobility and Relaxation Dynamics

The molecular mobility of amorphous this compound has been extensively characterized through dielectric spectroscopy studies. The following table presents the key parameters related to molecular relaxation dynamics:

Table 2: Molecular mobility and relaxation parameters of amorphous this compound

Parameter Value Significance Measurement Technique
Primary (α) Relaxation Vogel-Fulcher-Tammann temperature dependence Cooperative molecular motions related to glass transition Dielectric Spectroscopy
Secondary Relaxation Present at lower temperatures Intramolecular dynamics of non-rigid this compound molecule Dielectric Spectroscopy
Fragility Classification Fragile glass-former Rapid decrease in mobility upon cooling Angell's Plot Analysis
Spectral Shape Asymmetric Non-Debye relaxation behavior Havriliak-Negami Fitting
Crystallization Timescale Hours at Tg + 14K Temperature-sensitive stability Time-resolved Dielectric Measurements

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

The DSC protocol for studying this compound crystallization kinetics involves both isothermal and non-isothermal measurements [1] [3]:

  • Sample Preparation: Place 5-10 mg of amorphous this compound powder in hermetically sealed aluminum DSC pans. Ensure uniform packing to maximize thermal contact. Prepare at least three replicates for statistical reliability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards. Perform baseline corrections with empty reference pans.

  • Isothermal Crystallization Measurements:

    • Heat the sample to 20°C above the melting point (typically 60°C) at 10°C/min to erase thermal history.
    • Cool rapidly to the target isothermal temperature (between Tg and Tg + 20°C) at 50°C/min.
    • Hold at the isothermal temperature while monitoring heat flow until crystallization is complete.
    • Repeat for multiple temperatures to determine temperature dependence.
  • Non-isothermal Crystallization Measurements:

    • Heat the sample to 20°C above the melting point at 10°C/min.
    • Cool at various controlled rates (2, 5, 10, 20°C/min) through the crystallization region.
    • Monitor the exothermic crystallization peak during cooling.
  • Data Analysis: For isothermal data, use the Avrami equation: X(t) = 1 - exp(-ktn), where X(t) is the crystallized fraction at time t, k is the crystallization rate constant, and n is the Avrami exponent. For non-isothermal data, apply the Augis and Bennett model to determine kinetic parameters.

Dielectric Spectroscopy Protocol

The dielectric spectroscopy protocol provides insights into molecular mobility and crystallization kinetics [4] [2]:

  • Sample Preparation: Place amorphous this compound powder between two parallel platinum electrodes with a defined spacing (typically 0.1-0.5 mm). Apply uniform pressure to ensure good contact without compressing the sample excessively.

  • Instrument Setup: Configure the dielectric spectrometer to measure over a broad frequency range (typically 10-2 to 106 Hz) at controlled temperatures. Use dry nitrogen purge to prevent moisture condensation.

  • Temperature Program:

    • Stabilize the sample at the desired temperature (typically between Tg and Tg + 30°C) with precision better than ±0.5°C.
    • Collect frequency sweeps at regular time intervals until crystallization is complete.
    • Repeat at multiple temperatures to characterize temperature dependence.
  • Data Collection Parameters: Set AC voltage to 1.0 V (or appropriate field strength for the sample geometry). Acquire data for both real (ε') and imaginary (ε'') parts of complex permittivity. Ensure sufficient data points per frequency decade for accurate fitting.

  • Crystallization Monitoring: Track the decrease in dielectric strength (Δε) over time, which corresponds to the reduction of amorphous content as crystallization proceeds. The normalized crystallized fraction can be calculated as α(t) = 1 - (Δε(t)/Δε(0)).

  • Data Analysis: Fit the Havriliak-Negami function to the dielectric spectra to extract relaxation parameters. Analyze crystallization kinetics using the Avrami model with the crystallized fraction derived from dielectric strength changes.

Data Interpretation and Analysis Guidelines

Avrami Analysis and Parameter Extraction

The Avrami analysis is fundamental for interpreting crystallization kinetics data from both DSC and dielectric spectroscopy:

  • Avrami Equation Fundamentals: The standard form is X(t) = 1 - exp(-ktn), where X(t) is the normalized crystallized fraction at time t, k is the temperature-dependent rate constant, and n is the Avrami exponent that provides information about nucleation and growth mechanisms.

  • Linearization Method: Transform the equation to its linear form: ln[-ln(1-X(t))] = ln(k) + n·ln(t). Plotting this relationship allows determination of n from the slope and k from the intercept.

  • Interpreting Avrami Exponent: For this compound, the reported Avrami exponent of approximately 2 indicates one-dimensional growth of needle-like crystallites with a constant nucleation rate [4] [2]. This has been confirmed by direct optical microscopy observations.

  • Temperature Dependence Analysis: The crystallization rate constant k follows an Arrhenius temperature dependence: k = k0·exp(-Ea/RT), where Ea is the activation energy for crystallization. Plot ln(k) versus 1/T to determine Ea from the slope. For this compound, Ea = 115 ± 22 kJ·mol-1 [2].

Fragility Index Determination

The kinetic fragility index is a crucial parameter for understanding the temperature dependence of molecular mobility:

  • Definition: The fragility index m describes how sharply the molecular mobility (viscosity or relaxation time) changes with temperature near Tg: m = d(log10τ)/d(Tg/T) at T = Tg.

  • Calculation Methods: For DSC data, m can be estimated from the heating rate dependence of Tg. For dielectric data, m is determined from the temperature dependence of the α-relaxation time near Tg.

  • Classification: this compound with m ≈ 86-100 is classified as a fragile glass-former, meaning its molecular mobility decreases rapidly upon cooling below Tg compared to strong glass-formers [1] [2].

  • Practical Implications: The relatively high fragility of this compound suggests that its physical stability is highly temperature-sensitive, with significant changes in crystallization rates occurring over narrow temperature ranges near Tg.

Pharmaceutical Applications and Stability Considerations

Stability Predictors and Storage Recommendations

The physical stability of amorphous this compound has important implications for pharmaceutical development:

  • Temperature Dependence: Amorphous this compound exhibits remarkable stability at temperatures slightly above Tg (Tg + 2°C), with no significant crystallization observed over eight months of storage [1] [3]. However, at higher temperatures (Tg + 14°C), crystallization occurs within hours [4] [2], highlighting the critical role of storage temperature.

  • Molecular Mobility Considerations: The primary (α) relaxation is the main molecular process responsible for crystallization above Tg. Below Tg, the secondary relaxation processes may contribute to physical instability, though their role in this compound crystallization appears limited.

  • Practical Storage Guidelines: Based on the kinetic data, storage of amorphous this compound formulations at least 20°C below Tg is recommended to ensure adequate physical stability throughout the product shelf life. For accelerated stability testing, temperatures above Tg + 10°C should be avoided as they may not predict realistic storage behavior.

Crystallization Mechanism and Implications

The crystallization mechanism of this compound has been characterized through multiple techniques:

  • Nucleation and Growth: this compound follows a site-saturated nucleation mechanism followed by one-dimensional growth, resulting in needle-like crystalline structures [1] [4]. This specific morphology influences the dissolution behavior and potentially the pharmaceutical performance.

  • Polymorphic Considerations: Studies have identified the formation of a metastable crystalline form during crystallization from the amorphous state [1], which may undergo subsequent transformation to the stable polymorph. This polymorphic complexity should be considered during formulation development.

  • Formulation Strategies: The relatively slow crystallization kinetics of this compound at temperatures near Tg suggests that stabilization in amorphous solid dispersions with appropriate polymers is feasible. The one-dimensional growth mechanism may be particularly susceptible to inhibition by polymeric additives that adsorb on crystal growth fronts.

Conclusion

The comprehensive analysis of this compound crystallization kinetics provides valuable insights for pharmaceutical scientists developing stable amorphous formulations. The multidisciplinary approach combining DSC, dielectric spectroscopy, TR-XRPD, and HSM has enabled a thorough understanding of the relationship between molecular mobility, fragility, and crystallization behavior. The experimental protocols outlined in this application note offer practical guidance for characterizing amorphous systems, while the kinetic parameters and stability predictors facilitate rational formulation design. The case of this compound demonstrates that relatively stable amorphous pharmaceuticals can be achieved even for fragile glass-formers, provided that appropriate storage conditions and formulation strategies are implemented based on a fundamental understanding of their crystallization kinetics.

References

Comprehensive Application Notes and Protocols: Temperature-Modulated DSC Analysis of Biclotymol for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biclotymol and Amorphous Pharmaceutical Ingredients

This compound (2,2′-methylenebis(4-chloro-3-methylisopropylphenol)) is an active pharmaceutical ingredient (API) with proven antiseptic properties, primarily used in the treatment of otolaryngology infections. With a molecular weight of 381.32 g/mol, this compound exhibits complex polymorphism and a glass transition temperature near ambient conditions, making it an excellent model compound for studying amorphous pharmaceutical systems. The development of amorphous APIs represents a promising strategy to enhance dissolution characteristics and bioavailability of poorly soluble drugs, addressing a significant challenge in pharmaceutical development. However, the metastable nature of amorphous systems introduces physical stability concerns that must be thoroughly characterized to ensure product shelf-life and efficacy.

Temperature-Modulated Differential Scanning Calorimetry (TM-DSC) has emerged as a powerful analytical technique that addresses limitations of conventional DSC by employing a sinusoidally modulated heating rate. This modulation enables the simultaneous measurement of total heat flow and its separation into reversing and non-reversing components, providing enhanced sensitivity for detecting complex thermal events. For pharmaceutical systems like this compound, TM-DSC offers critical insights into molecular mobility, crystallization tendency, and phase behavior that directly impact formulation strategy and stability profile. These application notes provide detailed protocols and analytical frameworks for the implementation of TM-DSC in the characterization of this compound and similar amorphous pharmaceutical systems.

Theoretical Foundations of Temperature-Modulated DSC

Principles of Operation

Temperature-Modulated DSC (TM-DSC) represents a significant advancement over conventional DSC by employing a sinusoidal heating profile superimposed upon the traditional linear temperature ramp. This modulation enables the deconvolution of complex thermal events that often occur simultaneously in pharmaceutical materials. The fundamental principle involves the mathematical separation of total heat flow into two distinct components: the reversing heat flow associated with heat capacity-dependent events (such as glass transitions), and the non-reversing heat flow related to kinetic processes (such as crystallization, evaporation, or relaxation). This separation is particularly valuable for amorphous APIs like this compound where multiple thermal events frequently overlap within narrow temperature ranges.

The ability to distinguish between reversible and non-reversible transitions provides TM-DSC with a significant advantage for characterizing complex pharmaceutical systems. In conventional DSC, weak glass transitions can be obscured by overlapping endothermic events, leading to inaccurate interpretation of thermal behavior. With TM-DSC, the glass transition appears exclusively in the reversing signal, while events such as enthalpic recovery, crystallization, and melting appear in the non-reversing signal. This capability is particularly valuable for this compound, which exhibits a glass transition near room temperature and complex crystallization behavior that must be precisely characterized for successful formulation development.

Comparative Advantages for Pharmaceutical Analysis

The application of TM-DSC to pharmaceutical systems provides several distinct advantages over conventional thermal analysis techniques. First, the enhanced sensitivity for detecting weak transitions allows for more accurate determination of glass transition temperatures, particularly for systems with low amorphous content or complex multi-component mixtures. Second, the ability to separate overlapping events enables more precise quantification of crystallization kinetics and amorphous content, critical parameters for predicting physical stability. Third, TM-DSC provides improved quantification of heat capacity changes, which directly relate to molecular mobility in amorphous pharmaceutical systems.

For this compound specifically, TM-DSC has demonstrated unique capabilities in characterizing the molecular mobility differences between various amorphous forms created through different processing methods. Research has shown that milled amorphous this compound exhibits distinct recrystallization behavior compared to quenched amorphous material, despite sharing identical glass transition temperatures. This insight has profound implications for understanding process-induced disorders and predicting stability of amorphous pharmaceutical formulations.

Experimental Data Compendium for this compound

Thermal Transition Parameters

Table 1: Experimentally determined thermal transition parameters for this compound from literature sources

Thermal Parameter Value Experimental Conditions Technique Citation
Glass Transition Temperature (Tg) 20°C Heating rate: 10°C/min TM-DSC [1]
Melting Temperature (Form I) 400K (127°C) Sealed pans, heating from 183K to 423K Conventional DSC [2]
Melting Temperature (Form II) Lower than Form I Sealed pans, heating from 183K to 423K Conventional DSC [2]
Melting Enthalpy (Form I) Greater than Form II Sealed pans, heating from 183K to 423K Conventional DSC [2]
Crystallization Onset (Tcrys,ons) >Tg Isothermal and non-isothermal conditions DSC/HSM [3]
Reduced Glass Transition (Trg = Tg/Tm) ~0.75 Calculated from Tg = 293K and Tm = 400K Derived parameter [3]
Crystallization Kinetics and Stability Data

Table 2: Crystallization kinetics and stability parameters for amorphous this compound

Parameter Value/Condition Significance Experimental Method Citation
Recrystallization Temperature Below Tg Indicates molecular mobility in glassy state TM-DSC [1]
Amorphous Preparation Method High-energy milling at Tg-45°C Solid-state amorphization Milling at controlled temperature [1]
Stabilization Strategy Co-milling with 20% PVP Prevents recrystallization for >5 months Stability study [1]
Polymorphic Forms Form I (stable) and Form II (metastable) Overall monotropic relationship XRD/DSC [2]
Fragility Index Not explicitly reported but studied as stability predictor Classification as strong/fragile glass former DSC/TR-XRPD/HSM [3]

Experimental Protocols for this compound Characterization

Sample Preparation Protocols
4.1.1 Amorphization by High-Energy Milling
  • Equipment Requirements: High-energy mill with temperature control capability, agate mortar and pestle, vacuum desiccator, moisture-controlled environment
  • Procedure:
    • Begin with crystalline this compound powder (medicinal grade) confirming crystalline purity by X-ray powder diffraction (XRPD)
    • Transfer appropriate quantity (typically 500 mg-1 g) to milling chamber
    • Set temperature control to Tg-45°C (approximately -25°C) using refrigerated cooling system
    • Mill for predetermined duration (typically 30-60 minutes) with controlled atmosphere
    • Recover amorphized material and store in vacuum desiccator prior to analysis
  • Quality Control: Confirm complete amorphization by XRPD showing halo pattern without crystalline peaks
4.1.2 Preparation of Amorphous Solid Dispersions
  • Materials: this compound powder, amorphous polyvinylpyrrolidone (PVP), solvent systems for co-processing (if applicable)
  • Procedure:
    • Pre-dry both this compound and PVP under vacuum at room temperature for 24 hours
    • Pre-blend this compound with 20% (w/w) PVP using geometric dilution technique
    • Transfer mixture to milling chamber and maintain at Tg-45°C
    • Mill under identical conditions to pure this compound amorphization protocol
    • Recover stabilized amorphous dispersion and store in desiccated environment
  • Stability Monitoring: Conduct periodic XRPD analysis over 5-month storage at controlled conditions
TM-DSC Analysis Protocols
4.2.1 Instrument Calibration and Validation
  • Calibration Standards: Indium (melting point 156.6°C, enthalpy 28.71 J/g), Tin (melting point 231.9°C), Zinc (melting point 419.5°C)
  • Baseline Validation: Perform empty pan baseline correction over entire method temperature range
  • Heat Flow and Temperature Calibration: Verify using indium standard at same heating rates and modulation parameters as experimental methods
  • Heat Capacity Calibration: Validate using sapphire standard according to manufacturer protocols
4.2.2 Standard TM-DSC Method for this compound
  • Sample Preparation: Hermetically seal 5.0 ± 0.5 mg of sample in aluminum pans with crimped lids, ensure uniform packing
  • Reference: Empty hermetically sealed aluminum pan prepared identically
  • Temperature Program:
    • Equilibrate at -80°C
    • Heat to 80°C at underlying heating rate of 2°C/min
    • Apply modulation amplitude of ±0.5°C every 60 seconds
    • Purge gas: Nitrogen at 50 mL/min
  • Data Collection: Collect total heat flow, reversing heat flow, and non-reversing heat flow signals simultaneously
  • Replication: Minimum of triplicate analyses from independent sample preparations

Biclotymol_Workflow Start Start with Crystalline This compound XRD1 XRPD Confirmation of Crystalline Purity Start->XRD1 Amorphization Amorphization by High-Energy Milling at Tg-45°C XRD1->Amorphization XRD2 XRPD Confirmation of Amorphous Structure Amorphization->XRD2 TMDSC TM-DSC Analysis (Protocol 4.2.2) XRD2->TMDSC DataSeparation Heat Flow Signal Separation TMDSC->DataSeparation StabilityStudy Stability Evaluation (5 months minimum) DataSeparation->StabilityStudy Formulation Formulation Optimization (20% PVP dispersion) DataSeparation->Formulation

Graph 1: Comprehensive workflow for this compound characterization from crystalline starting material through amorphous form analysis and formulation optimization

4.2.3 Specialized Methods for Specific Characterization Goals
  • Crystallization Kinetics Studies:

    • Isothermal method: Equilibrate at temperatures above Tg (e.g., 25°C, 30°C, 35°C) for extended duration (2-24 hours)
    • Non-isothermal method: Multiple heating rates (1, 2, 5, 10°C/min) through crystallization region
    • Analysis using Avrami or similar models to determine crystallization mechanisms
  • Molecular Mobility Assessment:

    • Temperature range: Tg ± 30°C with fine temperature increments (2°C)
    • Multiple frequency modulations (40, 60, 80, 100 seconds)
    • Determination of activation energy from frequency dependence

Data Interpretation and Analytical Guidance

Identification of Key Thermal Events

The interpretation of TM-DSC results for this compound requires careful analysis of the three simultaneous signals: total heat flow, reversing heat flow, and non-reversing heat flow. The glass transition appears as a step change exclusively in the reversing heat flow signal, while relaxation endotherms and crystallization exotherms appear in the non-reversing component. This separation is particularly valuable for this compound, which has a glass transition near room temperature that might be obscured by relaxation events in conventional DSC.

For amorphous this compound, the expected thermal events in order of increasing temperature include:

  • Glass transition at approximately 20°C in the reversing heat flow signal
  • Enthalpic relaxation in the non-reversing signal immediately above Tg
  • Cold crystallization exotherm in the non-reversing signal at temperatures above Tg
  • Melting endotherms corresponding to polymorphic forms in both total and non-reversing signals

The temperature difference between Tcrys,ons and Tg provides valuable information about the crystallization tendency of the amorphous system, with larger differences generally indicating greater resistance to crystallization and potentially improved stability.

Stability Prediction Parameters

TM-DSC data enables the calculation of several parameters used to predict physical stability of amorphous this compound:

  • Reduced Glass Transition Temperature (Trg): Ratio of Tg to melting temperature (Tm) in Kelvin, with higher values (>0.75) generally associated with better glass-forming ability
  • Fragility Index (m): Determined from the temperature dependence of relaxation times around Tg, classifying systems as "fragile" (high m) or "strong" (low m)
  • Cooperative Rearrangement Region: Analysis of the temperature dependence of heat capacity in the supercooled liquid region

Research indicates that this compound exhibits significant molecular mobility even below its glass transition temperature, as evidenced by recrystallization observed in milled samples stored below Tg. This behavior highlights the importance of complementary stabilization approaches, such as the formation of amorphous solid dispersions with polymers like PVP.

ThermalEvents TotalHF Total Heat Flow Tg Glass Transition (Step Change) TotalHF->Tg Primary Signal Relaxation Enthalpic Relaxation (Endotherm) TotalHF->Relaxation Overlapping Events Crystallization Cold Crystallization (Exotherm) TotalHF->Crystallization Melting Melting Endotherm (Polymorphs I & II) TotalHF->Melting ReversingHF Reversing Heat Flow ReversingHF->Tg Exclusive Signal NonReversingHF Non-Reversing Heat Flow NonReversingHF->Relaxation Exclusive Signal NonReversingHF->Crystallization Exclusive Signal NonReversingHF->Melting Contributing Signal

Graph 2: Separation of thermal events in TM-DSC analysis showing how complex overlapping transitions in total heat flow are deconvoluted into reversing and non-reversing components

Formulation Applications and Case Studies

Stable Amorphous Solid Dispersion Development

The case of this compound illustrates both the challenges and solutions for developing stable amorphous pharmaceutical formulations. Pure amorphous this compound prepared by milling exhibits physical instability with recrystallization occurring even below its glass transition temperature, indicating significant molecular mobility in the glassy state. This behavior presents substantial challenges for product development, as the amorphous form would rapidly revert to more stable crystalline forms during storage.

Successful stabilization has been demonstrated through the formation of amorphous solid dispersions with polyvinylpyrrolidone (PVP). Specifically, co-milling this compound with 20% (w/w) PVP resulted in a formulation that remained amorphous for at least five months under storage conditions. The polymer matrix creates a mobility barrier that inhibits molecular reorganization and crystal nucleation through multiple potential mechanisms: increasing glass transition temperature, forming specific molecular interactions, and creating spatial separation between this compound molecules.

Processing-Induced Disorder Management

Pharmaceutical processing operations such as milling, grinding, and compaction can inadvertently induce amorphous regions in crystalline APIs, creating potential stability concerns. This compound serves as an excellent model for studying such process-induced disorders, with research demonstrating that milling temperature relative to Tg significantly impacts the extent and stability of amorphous content generated. The TM-DSC protocols outlined herein provide a methodology for quantifying and characterizing such process-induced transformations.

For formulators, these findings highlight the importance of temperature control during processing and comprehensive characterization of final dosage forms. Processing at temperatures sufficiently below Tg (e.g., Tg-45°C as demonstrated with this compound) may facilitate intentional amorphization, while processing near or above Tg may promote undesirable crystallization from the amorphous state.

Conclusion

Temperature-Modulated DSC represents an essential analytical technique for the comprehensive characterization of amorphous this compound and similar pharmaceutical systems. The protocols and interpretation frameworks provided in these application notes enable researchers to obtain critical insights into molecular mobility, crystallization behavior, and physical stability that directly inform formulation strategy. The case of this compound specifically demonstrates the value of TM-DSC in detecting subtle differences in amorphous forms created by different processing methods and in validating stabilization approaches such as amorphous solid dispersions.

As pharmaceutical development increasingly focuses on amorphous systems to enhance bioavailability of poorly soluble compounds, the application of advanced thermal analysis techniques like TM-DSC will continue to grow in importance. The methodologies outlined herein provide a foundation for implementing this powerful characterization tool in pharmaceutical research and development settings.

References

Comprehensive Application Notes and Protocols: XRPD Characterization of Amorphous Biclotymol for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorphous Pharmaceuticals and Analytical Challenges

The amorphous state of active pharmaceutical ingredients (APIs) represents a critical formulation pathway for enhancing the bioavailability of poorly soluble drugs, a persistent challenge in pharmaceutical development. Unlike their crystalline counterparts with regular, repeating molecular arrangements, amorphous solids display disordered molecular structures that can significantly enhance dissolution rates and solubility. This advantage is particularly valuable for Biclotymol (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)), an antiseptic widely used for mouth, throat, and pulmonary infections, where improved solubility can directly translate to enhanced therapeutic efficacy. However, the amorphous state is inherently thermodynamically unstable, tending to revert to more stable crystalline forms through nucleation and crystal growth processes, potentially compromising the drug's performance during storage and use.

The physical stability of amorphous APIs against crystallization is governed by multiple factors including storage temperature, humidity, mechanical stress, and inherent molecular mobility. As demonstrated in studies of this compound, even when stored above its glass transition temperature (Tg), the amorphous form can persist for months, though crystallization occurs within hours at moderately elevated temperatures (Tg + 14K). This underscores the critical importance of robust characterization protocols to assess and monitor the amorphous content and crystallization tendency of pharmaceutical formulations. Among analytical techniques, X-ray powder diffraction (XRPD) stands as a cornerstone method for distinguishing between amorphous and crystalline states, providing both qualitative identification and quantitative assessment of phase composition in solid dosage forms.

Table 1: Comparison of Amorphous and Crystalline Pharmaceutical Forms

Property Amorphous Form Crystalline Form
Solubility Higher Lower
Bioavailability Enhanced Limited
Thermodynamic Stability Metastable Stable
Molecular Arrangement Disordered Long-range order
Physical Stability Prone to crystallization Physically stable
Characterization by XRPD Broad halo pattern Sharp Bragg peaks

Material Properties and Crystallization Kinetics of this compound

This compound demonstrates distinctive thermal and kinetic properties that influence its behavior in amorphous solid dispersions. The glass transition temperature of amorphous this compound, as determined by dielectric spectroscopy, occurs at Tg = 290±1 K (approximately 17°C), which is relatively low for pharmaceutical compounds and suggests particular storage considerations to maintain physical stability. This compound is classified as a fragile glass-former with a kinetic fragility index of m = 86±13, indicating that its viscosity decreases rapidly as temperature increases above Tg, thereby potentially enhancing molecular mobility and crystallization tendency in the supercooled liquid state. The crystallization kinetics of this compound follows the Avrami model with an exponent of n = 2, corresponding to one-dimensional growth of needle-like crystallites with a time-independent nucleation rate, as confirmed by experimental observation.

The activation barrier for crystallization of amorphous this compound has been determined to be Ea = 115±22 kJ mol⁻¹, reflecting the significant energy input required to initiate the crystallization process. This substantial activation energy contributes to the observed kinetic stability of the amorphous form even at temperatures above Tg. Additionally, this compound exhibits both primary (α) and secondary relaxation processes, with the primary relaxation following a Vogel-Fulcher-Tammann temperature dependence, characteristic of cooperative molecular motions that freeze at the glass transition. The presence of a secondary relaxation process indicates localized molecular motions that persist below Tg, which may contribute to physical instability if they facilitate molecular reorganization toward crystalline forms.

Table 2: Key Physicochemical Parameters of Amorphous this compound

Parameter Value Measurement Technique
Glass Transition Temperature (Tg) 290±1 K Dielectric Spectroscopy
Fragility Index (m) 86±13 Dielectric Spectroscopy
Avrami Exponent (n) 2 Crystallization Kinetics Analysis
Activation Energy for Crystallization 115±22 kJ mol⁻¹ Dielectric Spectroscopy
Crystal Growth Morphology One-dimensional, needle-like Optical Microscopy
Primary Relaxation Vogel-Fulcher-Tammann behavior Dielectric Spectroscopy

XRPD Methodology for Amorphous Phase Characterization

Sample Preparation and Instrument Setup

Sample preparation represents a critical step in XRPD analysis of amorphous this compound, as improper handling can induce unintended crystallization. For pure this compound analysis, the amorphous form is typically prepared by quench cooling the molten API between aluminum sheets or in specific sample holders to ensure rapid vitrification. Alternatively, amorphous solid dispersions (ASDs) with polymer matrices can be produced by ball milling, as demonstrated in studies of similar compounds like kaempferol-Eudragit systems, where milling times of 30-180 minutes successfully achieved complete amorphization. The sample quantity should be sufficient to ensure adequate diffraction signal intensity, typically requiring 100-500 mg of material for standard laboratory X-ray diffractometers. For ASDs, the homogeneity of the mixture must be verified through multiple sampling points, as heterogeneous distribution of the API within the polymer matrix can lead to misleading diffraction results.

The instrument configuration for amorphous phase characterization requires careful optimization to detect the subtle features of amorphous halos alongside potential crystalline peaks. A standard laboratory X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically employed, operating at 40-45 kV and 40-44 mA. The measurement geometry should include a divergence slit of 1° and receiving slit of 0.1-0.2 mm to balance intensity and resolution. For enhanced detection of weak crystalline peaks in predominantly amorphous samples, the use of a monochromator is recommended to reduce background noise. The detector selection is crucial, with modern one-dimensional or two-dimensional detectors providing superior data acquisition efficiency compared to traditional point detectors, though all can yield satisfactory results with appropriate parameter optimization.

Measurement Protocol and Data Acquisition

The data acquisition protocol for amorphous this compound characterization must be designed to maximize sensitivity to both broad amorphous halos and potential sharp crystalline peaks. The diffraction pattern should be collected over a 2θ range of 5-40° with a step size of 0.01-0.02° and a counting time of 1-5 seconds per step, resulting in total measurement times of 15-60 minutes depending on the desired signal-to-noise ratio. For stability assessment, measurements may be performed at multiple time points to monitor crystallization progression, with samples stored under controlled conditions (specific temperature and humidity) between measurements. When analyzing ASDs, physical mixtures of crystalline this compound with polymer matrices should be measured as references to distinguish between diffraction from intentionally added crystalline material and crystallization during storage.

Data quality assessment should include verification of adequate counting statistics, with peak intensities significantly exceeding background fluctuations. The instrument performance should be validated using standard reference materials (e.g., crystalline silicon or corundum) to ensure proper alignment and resolution. For quantitative analysis, careful attention must be paid to sample displacement errors, which can cause peak shifts and intensity variations, particularly problematic when comparing multiple samples or tracking subtle structural changes. When measuring series of related samples (e.g., stability time points or composition gradients), consistent positioning and preparation techniques are essential to ensure comparability between datasets.

Complementary Characterization Techniques

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides essential complementary data to XRPD for comprehensive characterization of amorphous this compound. The DSC measurement should be performed using a hermetically sealed aluminum pan with a pierced lid to prevent solvent escape while allowing pressure equilibration, with sample masses typically between 3-10 mg. A representative protocol involves heating and cooling cycles at 10 K/min under nitrogen purge gas (flow rate 50 mL/min), with temperature ranges spanning from 250 K to 450 K to capture both glass transition and melting events. The glass transition temperature (Tg) is identified as a step change in heat flow, with the midpoint typically reported as the characteristic temperature. For this compound, the Tg value obtained by DSC should correlate with the 290 K value determined by dielectric spectroscopy, with variations potentially indicating differences in thermal history or sample preparation.

The crystallization tendency of amorphous this compound can be assessed through controlled heating experiments above Tg, observing the exothermic crystallization peak that typically occurs between Tg and the melting temperature. The kinetic stability of the amorphous form can be evaluated by isothermal measurements at temperatures above Tg, monitoring the time-dependent crystallization exotherm. Additionally, the enthalpy recovery observed in subsequent heating cycles provides insight into the physical aging of the glassy material, reflecting structural relaxation toward equilibrium. When analyzing ASDs, a single Tg intermediate between the polymer and API values suggests molecular-level mixing, while multiple Tgs indicate phase separation, as demonstrated in kaempferol-Eudragit systems where full miscibility was confirmed by a single composition-dependent Tg.

Dielectric Spectroscopy for Molecular Mobility Assessment

Broadband dielectric spectroscopy offers unique insights into molecular mobility and crystallization kinetics of amorphous this compound, complementing the structural information provided by XRPD. The experimental setup requires a parallel-plate cell with electrodeposited or sputtered gold electrodes, with sample thickness typically between 50-200 μm controlled by silica spacers. Measurements should span a frequency range from 10 mHz to 10 MHz at temperatures both above and below Tg, with particular focus on the supercooled liquid region (Tg to Tg + 50 K) where crystallization is most probable. The complex permittivity is recorded as a function of frequency and temperature, revealing characteristic relaxation processes including the primary (α) relaxation associated with glass transition dynamics and secondary (β) relaxations related to localized molecular motions.

The crystallization kinetics can be monitored isothermally by tracking the time-dependent decrease in dielectric strength as the mobile amorphous phase converts to rigid crystals. For this compound, this approach has revealed an Avrami exponent of n = 2, indicating one-dimensional crystal growth with constant nucleation rate. The activation energy for crystallization (115±22 kJ mol⁻¹) can be determined from the temperature dependence of the characteristic crystallization time constants. The fragility index can be calculated from the temperature dependence of the α-relaxation times, providing insight into the thermal sensitivity of molecular mobility near Tg. These dielectric parameters collectively offer a predictive framework for the physical stability of amorphous this compound under various storage conditions.

FT-IR Spectroscopy with Principal Component Analysis

Fourier Transform Infrared spectroscopy coupled with multivariate analysis presents a rapid, non-destructive approach for discriminating between amorphous and crystalline states in this compound formulations. As demonstrated in studies of kaempferol-Eudragit systems, the fingerprint region (400-1700 cm⁻¹) provides the most significant spectral variance for distinguishing amorphous and crystalline forms. The measurement protocol employs attenuated total reflection (ATR) sampling with a diamond crystal, collecting 32-64 scans at 2-4 cm⁻1 resolution across the 400-4000 cm⁻1 range. For quantitative analysis, consistent pressure should be applied to all samples using the same ATR accessory torque setting to ensure reproducible contact between the sample and crystal.

Principal Component Analysis (PCA) enables objective classification of samples based on their solid state, with the first principal component (PC1) typically explaining the majority of variance related to crystallinity/amorphousness. The training set should include samples of known physical state (confirmed by XRPD) including pure crystalline API, pure amorphous API, physical mixtures, and completely amorphous solid dispersions. The resulting PCA model can then rapidly classify test samples based on their scores along the significant principal components, providing a high-throughput screening method for amorphous solid dispersion development. This approach has successfully identified complete amorphization in flavonoid-polymer systems, with the loading plots revealing specific vibrational modes most sensitive to the crystal-to-amorphous transition.

Data Interpretation and Analysis Protocols

XRPD Pattern Analysis for Amorphous Confirmation

The primary identification of amorphous this compound by XRPD relies on the absence of sharp Bragg peaks and the presence of broad halos in the diffraction pattern. A completely amorphous sample displays a characteristic pattern with no sharp crystalline peaks between 8° and 30° 2Θ, as confirmed in studies of fully amorphous solid dispersions where the Bragg peaks completely disappeared, resulting in the distinctive "halo effect." The position of the amorphous halo maximum provides information about the average intermolecular spacing in the disordered structure, with shifts in this position potentially indicating changes in molecular packing or interactions with polymer matrices in solid dispersions. When analyzing amorphous-crystalline mixtures, the relative intensity of residual crystalline peaks compared to the amorphous halo can provide semi-quantitative estimates of crystalline content, though proper calibration standards are required for accurate quantification.

The differentiation between completely amorphous, partially amorphous, and crystalline forms requires careful examination of both peak presence and halo characteristics. Physical mixtures typically display diffraction patterns that are simple sums of the crystalline drug and amorphous polymer components, while amorphous solid dispersions show complete disappearance of crystalline peaks. As demonstrated in kaempferol-Eudragit systems, incomplete amorphization results in diminished but still detectable crystalline peaks superimposed on the amorphous halo. For stability assessment, the emergence of sharp peaks at specific angles during storage indicates crystallization, with the growth rate of these peaks providing quantitative measure of crystallization kinetics. When the Avrami exponent for this compound crystallization is n = 2, indicating one-dimensional growth of needle-like crystallites, the corresponding XRD patterns may show anisotropic peak development, with certain crystallographic directions appearing preferentially in the early stages of crystallization.

Stability Assessment and Crystallization Kinetics

The physical stability of amorphous this compound can be quantitatively assessed through accelerated stability testing combined with XRPD monitoring. Samples should be stored under controlled conditions of temperature and relative humidity, with periodic XRPD measurements to detect the onset and progression of crystallization. The crystallization kinetics can be modeled using the Avrami equation: 1 - φ = exp(-(kt)^n), where φ is the crystalline fraction determined from integrated peak intensities, k is the temperature-dependent rate constant, and n is the Avrami exponent related to nucleation mechanism and crystal growth dimensionality. For this compound, n = 2 indicates one-dimensional growth with time-independent nucleation, allowing prediction of long-term stability from short-term accelerated studies.

The temperature dependence of crystallization rate follows the Arrhenius equation, with the activation energy for this compound crystallization determined as 115±22 kJ mol⁻¹. This relationship enables extrapolation of stability from accelerated conditions to intended storage temperatures. Additionally, the role of molecular mobility in crystallization tendency can be assessed through correlation between dielectric relaxation times and crystallization kinetics. Studies of benzodiazepine derivatives have demonstrated that recrystallization kinetics are not universally correlated with structural relaxation dynamics, emphasizing the need for compound-specific evaluation rather than general predictions. For this compound, the relatively high fragility index (m = 86±13) suggests that molecular mobility increases rapidly with temperature above Tg, necessitating careful temperature control during storage.

Experimental Workflow and Protocol Integration

The comprehensive characterization of amorphous this compound requires integration of multiple analytical techniques through a systematic workflow. The following diagram visualizes the experimental sequence and decision points in the characterization protocol:

G cluster_prep Sample Preparation Methods cluster_assessment Data Interpretation Start Sample Preparation QuenchCool Quench Cooling (Melt Quenching) Start->QuenchCool BallMilling Ball Milling (30-180 minutes) Start->BallMilling SprayDrying Spray Drying (Solvent Evaporation) Start->SprayDrying XRPD XRPD Analysis QuenchCool->XRPD BallMilling->XRPD SprayDrying->XRPD DSC DSC Thermal Analysis XRPD->DSC Initial screening Structural Structural Assessment (Amorphous/Crystalline) XRPD->Structural Thermal Thermal Properties (Tg, Crystallization) DSC->Thermal Dielectric Dielectric Spectroscopy Kinetic Kinetic Parameters (Mobility, Crystallization Rate) Dielectric->Kinetic FTIR FT-IR with PCA Statistical Multivariate Classification (PCA Modeling) FTIR->Statistical Integration Data Integration and Stability Prediction Structural->Integration Thermal->Dielectric Kinetic->FTIR Statistical->Integration Report Final Assessment Report Integration->Report

Figure 1: Experimental workflow for comprehensive characterization of amorphous this compound

This integrated approach ensures thorough characterization of amorphous this compound through complementary techniques, providing comprehensive data for formulation development and stability assessment. The protocol emphasizes the central role of XRPD in initial solid-state identification, with subsequent specialized analyses addressing specific aspects of material behavior. Regular calibration and method validation across all techniques are essential for generating reliable, reproducible data suitable for regulatory submissions and quality control in pharmaceutical development.

Conclusion

The comprehensive characterization of amorphous this compound requires a multifaceted analytical approach centered around XRPD with support from thermal, dielectric, and spectroscopic methods. The distinctive crystallization kinetics of this compound, following Avrami behavior with exponent n = 2 indicating one-dimensional crystal growth, necessitates careful stability monitoring during formulation development and storage. The integrated protocol presented herein enables researchers to accurately identify amorphous content, assess physical stability, and predict shelf-life under various storage conditions. As pharmaceutical development increasingly leverages amorphous systems to enhance bioavailability, robust characterization methodologies become essential for ensuring product quality and performance throughout the drug lifecycle.

Application Note: Stability Assessment of Amorphous Biclotymol

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a comprehensive overview of the experimental design for evaluating the physical stability of amorphous Biclotymol, based on a published case study [1].

  • Objective: To investigate the crystallization kinetics and molecular mobility of amorphous this compound, an active pharmaceutical ingredient (API), in order to assess its physical stability above the glass transition temperature (Tg).
  • Background: The physical stability of amorphous pharmaceuticals is a critical factor in drug development. This study utilized a combination of calorimetric, diffraction, and microscopy techniques to provide a multi-faceted analysis of this compound's behavior [1].
  • Key Conclusion: Amorphous this compound was found to be a "fragile" glass-former. However, it demonstrated a relatively low inclination to crystallize, maintaining stability over eight months of storage at 2°C above its Tg [1].

Summary of Experimental Techniques & Key Parameters

The following table summarizes the core quantitative data and parameters derived from the this compound stability study.

Experimental Technique Key Measured Parameters Application/Outcome in the Study
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), Heat capacity change at Tg Determination of the thermodynamic fragility index (m ≈ 100), Isothermal & non-isothermal crystallization kinetics [1].
Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) Crystalline structure, Phase transformation temperatures Identification and monitoring of the formation of a metastable crystalline form during heating [1].
Hot Stage Microscopy (HSM) Visual crystal growth, Nucleation mechanism Confirmation of a site-saturated nucleation mechanism for the metastable form [1].
Long-Term Stability Storage Storage condition: T = Tg + 2°C, Duration: 8 months Direct assessment of physical stability; no significant crystallization observed [1].

Detailed Experimental Protocols

This section outlines the specific methodologies employed in the referenced study. Please note that while the core techniques and objectives are clear, some specific instrument settings (e.g., exact heating rates, sample masses) are not detailed in the available abstract [1].

Protocol 1: Thermal Analysis and Molecular Mobility via DSC
  • Sample Preparation: Place a few milligrams of amorphous this compound powder into a standard aluminum DSC crucible and seal it hermetically.
  • Glass Transition Measurement:
    • Run a heating scan from a temperature below the expected Tg to a temperature above it at a standard rate (e.g., 10°C/min).
    • Analyze the resultant thermogram to identify the Tg as a mid-point of the heat capacity step.
  • Fragility Index Determination:
    • Perform DSC measurements at varying heating rates.
    • Calculate the thermodynamic fragility index (m) from the dependence of Tg on the heating rate. A value of ~100 classifies this compound as a "fragile" glass-former [1].
  • Isothermal Crystallization Kinetics:
    • Rapidly heat the sample to a temperature significantly above Tg and hold it isothermally.
    • Monitor the heat flow over time. Model the crystallization exotherm using the Avrami model to extract nucleation and growth parameters [1].
  • Non-Isothermal Crystallization Kinetics:
    • Heat the sample at a constant rate from below Tg through the cold-crystallization region.
    • Analyze the data using the Augis and Bennett model to determine kinetic parameters [1].
Protocol 2: Solid-State Characterization via TR-XRPD & HSM
  • TR-XRPD for Structural Analysis:
    • Load the amorphous this compound sample onto a temperature-controlled stage within the X-ray diffractometer.
    • Collect diffraction patterns while gradually increasing the temperature.
    • Identify the appearance of diffraction peaks to confirm crystallization and determine the crystalline form of the material (noting the presence of a metastable polymorph) [1].
  • HSM for Visual Observation:
    • Place a small amount of amorphous this compound on a hot stage microscope slide.
    • Observe the sample in real-time under polarized light while applying a controlled temperature program.
    • Document the temperature at which crystals first appear (nucleation) and their subsequent growth morphology, which helped confirm the site-saturated nucleation mechanism [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and relationship between the different experimental techniques described in the protocols.

G Start Amorphous this compound Sample P1 DSC Protocol (Thermal Analysis) Start->P1 P2 TR-XRPD Protocol (Structural Analysis) Start->P2 P3 HSM Protocol (Visual Observation) Start->P3 P4 Long-Term Storage (Tg + 2°C) Start->P4 O1 Tg and Fragility (m) P1->O1 O2 Crystallization Kinetics P1->O2 Avrami & Augis-Bennett O3 Crystalline Form ID P2->O3 O4 Nucleation Mechanism P3->O4 O5 Stability Confirmation P4->O5 End Comprehensive Stability Profile O1->End O2->End O3->End O4->End O5->End

Key Considerations for Protocol Implementation

When designing stability studies for amorphous systems like this compound, consider these factors informed by general principles of amorphous solid dispersions (ASDs) [2]:

  • Thermodynamic Factors: Drug-polymer miscibility is a fundamental determinant of stability. Evaluate this early in development to predict long-term stability [2].
  • Kinetic Factors: Molecular mobility, even below Tg, is a primary driver of crystallization. The fragility index (m) is a key parameter for estimating this mobility [2] [1].
  • Environmental Stresses: Temperature and relative humidity are critical external factors that can significantly impact both the thermodynamic and kinetic stability of an ASD, and should be rigorously controlled during testing [2].

References

Biclotymol: Application Notes for Oropharyngeal Infections

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol is a topical antiseptic with demonstrated antibacterial, anti-inflammatory, and analgesic properties. It is considered a prompt, effective, and safe first-line option for treating infectious sore throat, helping to limit unnecessary antibiotic use [1]. Its mechanism of action and efficacy profile make it a compelling candidate for further investigation in controlled oropharyngeal infection models.

1. Molecular Characterization and Bioactivity this compound (CAS No. 15686-33-6) is a phenolic compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol [2]. It appears as a yellow solid and is intended for research into infectious oropharyngeal diseases [2]. Preclinical studies have confirmed its marked antibacterial efficacy, which is associated with a fast-onset and long-lasting anti-inflammatory and analgesic action [1].

2. Proposed Mechanism of Action The therapeutic action of this compound in oropharyngeal infections is multi-factorial, targeting both the causative pathogens and the associated symptomatic inflammation and pain. The proposed mechanism can be summarized as follows:

G cluster_actions Direct Actions cluster_patho Pathogenic Process This compound This compound Application Antibacterial Antibacterial Action This compound->Antibacterial AntiInflammatory Anti-inflammatory Action This compound->AntiInflammatory Analgesic Analgesic Action This compound->Analgesic Pathogen Bacterial Colonization Antibacterial->Pathogen Reduces Inflammation Tissue Inflammation AntiInflammatory->Inflammation Alleviates Pain Pain Sensation Analgesic->Pain Relieves Pathogen->Inflammation Inflammation->Pain

3. Quantitative Efficacy Profile The following table summarizes key efficacy and tolerability findings from clinical studies on this compound in spray formulation for sore throat:

Parameter Reported Outcome Study Details
Overall Efficacy Majority of patients reported "very good" or "good" efficacy [1]. Evaluated in two well-controlled clinical investigations [1].
Anti-inflammatory Action Evident anti-inflammatory properties demonstrated [1]. Confirmed in a number of preclinical studies [1].
Analgesic (Pain Relief) Evident analgesic action demonstrated [1]. Confirmed in a number of preclinical studies [1].
Onset of Effect Fast onset of therapeutic action [1]. Preclinical data indicates a rapid start to efficacy [1].
Duration of Effect Long-lasting action [1]. Preclinical data indicates sustained efficacy [1].
Tolerability Excellent tolerability profile [1]. Observed in clinical studies [1].

Preclinical Oropharyngeal Aspiration Model Protocol

This protocol adapts a standard murine oropharyngeal aspiration model for the study of bacterial pneumonia, which can be utilized to evaluate the efficacy of topical agents like this compound [3]. The model mimics the natural route of infection via aspiration of oropharyngeal contents.

1. Experimental Workflow The overall procedure, from bacterial preparation to endpoint analysis, is outlined below.

G cluster_prep Bacterial Inoculum Preparation cluster_invivo In Vivo Infection & Treatment cluster_analysis Post-Injection Analysis Start Start Step1 1. Isolate colonies on agar Start->Step1 Step2 2. Grow overnight culture Step1->Step2 Step3 3. Grow subculture to log phase Step2->Step3 Step4 4. Wash bacteria (PBS) Step3->Step4 Step5 5. Adjust concentration (OD600) Step4->Step5 Step6 6. Anesthetize mouse Step5->Step6 Step7 7. Oropharyngeal aspiration (50 µL inoculum) Step6->Step7 Step8 8. Administer test article (e.g., this compound) Step7->Step8 Step9 9. Monitor disease progression Step8->Step9 Step10 10. Euthanize and collect tissues Step9->Step10 Step11 11. Bacterial load (CFU) & histology Step10->Step11

2. Detailed Methodology

Part A: Preparation of Bacterial Inoculum [3]

  • Isolate Colonies: Streak the bacterial strain (e.g., Acinetobacter baumannii) on appropriate sterile agar medium to generate isolated colonies. Incubate overnight at 37°C.
  • Grow Overnight Culture: Select an isolated colony to inoculate 10 mL of sterile broth medium. Incubate at 37°C with shaking (200 rpm) overnight to reach the stationary phase.
  • Grow Subculture: Transfer 100 µL of the overnight culture into 10 mL of fresh, sterile broth. Incubate at 37°C with shaking for approximately 3 hours to reach the exponential/log phase.
  • Wash Bacteria: Pellet the bacteria by centrifugation at 4,000 × g for 5 minutes. Aspirate the supernatant and resuspend the pellet in 10 mL of sterile Phosphate-Buffered Saline (PBS). Repeat this wash step twice for a total of three washes.
  • Adjust Concentration: Measure the optical density of the suspension at 600 nm (OD600). Dilute or concentrate the suspension with sterile PBS to achieve the target OD600, which correlates to a specific colony-forming unit per mL (CFU/mL) concentration. Determine this correlation coefficient for each bacterial strain beforehand. A typical inoculum for Gram-negative species ranges from 2 × 10⁸ to 1 × 10⁹ CFUs/mL.

Part B: Animal Anesthesia and Infection [3]

  • Anesthesia: Use either Ketamine/Xylazine (administered intraperitoneally at 10 µL/g of body weight) or Isoflurane (4% v/v in an induction chamber). Ketamine/Xylazine is recommended for beginners due to its longer duration.
  • Oropharyngeal Aspiration: Hold the anesthetized mouse in an upright position, supine. Using a micropipette, carefully deposit a 50 µL aliquot of the bacterial inoculum into the oropharynx. The liquid will be reflexively aspirated into the lungs. Ensure the mouse is monitored until it fully recovers from anesthesia.

Part C: Test Article Administration and Analysis

  • Dosing: The formulation, dosing concentration, and schedule for this compound would need to be determined empirically. A spray formulation, as used in clinical studies, could be adapted for local application in the oropharynx post-infection [1].
  • Endpoint Analysis:
    • Bacterial Load: At designated time points, euthanize the animals and homogenize lung tissue. Plate serial dilutions of the homogenate on agar plates to quantify the bacterial burden (CFU per gram of tissue).
    • Histopathological Examination: Preserve lung tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, immune cell infiltration, and tissue damage.
    • Cytokine Analysis: Assess levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) in lung homogenates or serum using ELISA.

Important Research Considerations

  • Ethics and Compliance: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow local animal welfare regulations [3].
  • Pilot Studies: The virulence of bacterial isolates can vary. Conduct pilot studies to determine the optimal infectious dose (e.g., LD₅₀ or LD₁₀₀) for your specific bacterial strain and mouse genetic background [3].
  • This compound Specifics: The available search results lack specific details on formulating this compound for animal models. Further investigation into its solubility (it has a relative density of 1.183 g/cm³) and appropriate vehicle is necessary for preclinical testing [2].

Conclusion

This compound presents a promising non-antibiotic therapeutic candidate based on its known antibacterial, anti-inflammatory, and analgesic properties [1]. The oropharyngeal aspiration model provides a physiologically relevant platform for evaluating its efficacy [3]. The provided framework can guide researchers in designing robust experiments to validate this compound's potential in treating oropharyngeal infections, contributing to the fight against antibiotic resistance.

References

preventing Biclotymol crystallization during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Biclotymol's Instability

The core challenge is that the amorphous (non-crystalline) form of this compound, which offers higher solubility, is inherently unstable and tends to crystallize over time, especially under unfavorable storage conditions [1] [2]. The following diagram summarizes the key factors that influence this physical stability.

G This compound Crystallization This compound Crystallization T Temperature (Key Factor) T->this compound Crystallization H Humidity H->this compound Crystallization MM Molecular Mobility MM->this compound Crystallization Tg Low Glass Transition Temperature (Tg ~20°C) Tg->MM F Formulation Strategy (Amorphous Solid Dispersions) F->this compound Crystallization

Critical quantitative data from specific studies on this compound is summarized in the table below.

Factor Experimental Finding Reference
Glass Transition Temperature (Tg) Approximately 20°C [1] [2]
Crystallization Onset Occurs on a timescale of hours at temperatures above its Tg (e.g., Tg +14K) [1]
Fragility Index 86 ± 13, classifying it as a "fragile" glass-former, indicating a high tendency to crystallize when heated above Tg [1]

Strategies to Enhance Stability

Based on the general principles of stabilizing amorphous pharmaceuticals and the specific insights into this compound, here are the primary strategies to consider:

  • Control Storage Conditions: It is crucial to store amorphous this compound well below its glass transition temperature (Tg) of 20°C [1] [2]. Storage at refrigerated temperatures (e.g., 2-8°C) is highly recommended to minimize molecular mobility and prevent crystallization. Furthermore, storage must be in a dry environment to avoid moisture absorption, which can act as a plasticizer and further promote crystallization [3].
  • Develop an Amorphous Solid Dispersion (ASD): A highly effective approach is to disperse this compound within a suitable polymer matrix [4]. The polymer acts to:
    • Increase the overall glass transition temperature (Tg) of the mixture.
    • Reduce molecular mobility of the API.
    • Inhibit nucleation and crystal growth through drug-polymer interactions (e.g., hydrogen bonding) [4] [3].
  • Employ Advanced Characterization: Utilize techniques like Differential Scanning Calorimetry (DSC) to monitor the Tg and detect crystallization events, and Powder X-ray Diffraction (PXRD) to confirm the amorphous state and monitor for the appearance of crystalline peaks over time [4] [2].

A Path Forward for Your Formulation Work

While the search results lack direct experimental protocols for this compound, they point to clear directions for your research. The most promising path involves developing an Amorphous Solid Dispersion. You can investigate various polymers like PVP-VA (vinylpyrrolidone-vinyl acetate copolymer) or HPMCAS (hydroxypropyl methylcellulose acetate succinate), which are commonly used in ASDs to inhibit crystallization [4] [3].

References

Biclotymol Crystallization Kinetics: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

For easy reference, the key experimental parameters and kinetic data for amorphous Biclotymol are summarized in the table below.

Parameter Value / Characterization Experimental/Measurement Context
Glass Transition Temperature (Tg) 290 ± 1 K (≈ 17°C) [1] [2] Determined via Dielectric Spectroscopy [3]
Kinetic Fragility Index (m) 86 ± 13 [1] [2] Classified as a "relatively fragile glass-former" [3]
Avrami Exponent (n) ~2 [3] [1] [2] Indicates one-dimensional growth of needle-like crystallites with a time-independent nucleation rate [3]
Activation Barrier for Crystallization (Ea) 115 ± 22 kJ mol⁻¹ [1] [2] Determined from crystallization kinetics measurements above Tg [1]

Experimental Protocol: Monitoring Crystallization via Dielectric Spectroscopy

The following workflow outlines the key steps for studying this compound crystallization kinetics as described in the research [3] [1].

Start Start Experiment Prep 1. Sample Preparation Use amorphous this compound powder (Medicinal grade, as received) Start->Prep Mount 2. Cell Mounting Place powder in dielectric spectroscopy cell Prep->Mount SetTemp 3. Set Isothermal Temperature Typical: T_g + 14K to T_g + 32K Mount->SetTemp Measure 4. Dielectric Measurement Monitor complex permittivity over time at multiple frequencies SetTemp->Measure Analyze 5. Data Analysis Fit permittivity loss to track crystalline fraction growth Measure->Analyze Model 6. Kinetic Modeling Fit data to Avrami equation Analyze->Model

To implement this protocol:

  • Sample Preparation: Use this compound powder of medicinal grade without further purification [3].
  • Temperature Control: Perform experiments isothermally at several temperatures above Tg (e.g., Tg + 14K) [3]. Temperature stability is critical.
  • Data Collection: Use a broadband dielectric spectrometer to measure the complex permittivity (ε' and ε") of the sample over time at a fixed temperature [3] [1].
  • Analysis: The decay of the dielectric loss (ε") peak is directly related to the transformation of the polar amorphous phase into the less polar crystalline phase. Plot the normalized crystalline fraction (ϕ(t)) against time [3].
  • Kinetic Modeling: Fit the normalized crystalline fraction data to the Avrami equation: ϕ(t) = 1 - exp(-(Kt)^n), where K is the crystallization rate constant and n is the Avrami exponent [3] [1].

Frequently Asked Questions & Troubleshooting

  • Q1: Our amorphous this compound sample crystallizes too quickly during stability testing, compromising its shelf-life. How can we prevent this?

    • A: The core strategy is strict temperature control. Storage well below the glass transition temperature (Tg), for instance at Tg - 50K, is recommended to prevent crystallization [3]. Since this compound's Tg is ~17°C, storage in a refrigerated environment is necessary. The crystallization kinetics are highly temperature-dependent, with crystallization occurring on the scale of hours even at moderately elevated temperatures (Tg + 14K) [3].
  • Q2: We are unable to initiate crystallization from the supercooled liquid state for our kinetics studies. What methods can we try?

    • A: General crystallization troubleshooting methods include [4]:
      • Scratching: Use a glass stirring rod to scratch the inner surface of the flask containing the sample.
      • Seeding: Introduce a small seed crystal of pure this compound.
      • Solvent Management: Briefly return the solution to a heat source to boil off a small portion of the solvent, increasing supersaturation, and then cool it again.
      • Temperature Adjustment: Use a lower-temperature cooling bath.
  • Q3: Why does our analysis show needle-like crystals, and what does this mean for our experiment?

    • A: The formation of needle-like crystals is a direct consequence of the crystallization mechanism of this compound. The measured Avrami exponent (n ≈ 2) signifies one-dimensional crystal growth [3] [1]. This is not an experimental artifact but an intrinsic property of the material, meaning crystallites grow preferentially in one direction, forming needles.

Key Scientific Context for Researchers

  • Amorphous vs. Crystalline: The amorphous form of Active Pharmaceutical Ingredients (APIs) like this compound offers higher solubility and bioavailability but is thermodynamically unstable and tends to crystallize over time [3] [5].
  • Role of the Avrami Exponent: This parameter provides insight into the nucleation and growth mechanism [3]. An exponent of ~2 suggests one-dimensional growth with a constant nucleation rate, which aligns with the observed needle-like crystal morphology [3] [1].
  • Fragility: this compound's high fragility index (m = 86) means its molecular mobility decreases rapidly as it is cooled below its melting point toward Tg [3] [1]. This property is a key determinant of its crystallization behavior in the supercooled liquid state.

References

optimizing Biclotymol milling temperature parameters

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter for the amorphization of Biclotymol via milling? The most critical parameter is the milling temperature relative to the compound's glass transition temperature (Tg). For this compound, which has a Tg of 20°C, milling must be performed well below this value to achieve complete amorphization [1].

  • Q2: We milled this compound at room temperature (≈25°C), but our XRPD results show a disordered crystal, not a fully amorphous phase. Why? Milling at or above the Tg (20°C for this compound) provides enough thermal energy for the material to begin reorganizing. Instead of a crystal-to-glass transformation, this results in a "process-induced disordered" state, which is a highly defective crystal rather than a true glass [1].

  • Q3: How can we quickly distinguish between a fully amorphous and a partially amorphous/incomplete solid dispersion? ATR-Mid-FT-IR spectroscopy combined with Principal Component Analysis (PCA) has been demonstrated as an efficient method for this purpose. The fingerprint region (400–1700 cm⁻¹) is particularly effective for classifying samples based on their amorphous content, providing a faster and less destructive alternative to XRPD for routine checks [2].

Troubleshooting Guide

The table below outlines common issues, their likely causes, and recommended solutions based on experimental findings.

Problem Observed Likely Cause Recommended Solution
Incomplete Amorphization (XRPD shows residual crystallinity) Milling temperature too high (at or above Tg) [1] Perform milling at a temperature significantly below Tg (e.g., -25°C for this compound) [1].
Insufficient milling intensity or time [1] Increase milling intensity or duration, ensuring the temperature is maintained below Tg throughout the process [1].
Unstable Amorphous Phase (Recrystallization during storage) High molecular mobility in the amorphous state [3]. Consider formulating an Amorphous Solid Dispersion (ASD) with a suitable polymer (e.g., PVP) to enhance physical stability [1].
Irreproducible Results Uncontrolled or fluctuating milling temperature. Implement strict temperature control for all milling experiments. Use a milling system that allows for active cooling [1].

Key Experimental Parameters & Data

For your reference, here is a summary of the key parameters and outcomes from a foundational study on this compound milling [1].

Parameter Details & Quantitative Data
API This compound (C₂₁H₂₆Cl₂O₂, Mw = 381.32 g/mol) [1].
Critical Temperature (Tg) 20 °C [1].
Successful Milling Condition High-energy milling at -25 °C (Tg - 45°C) [1].
Unsuccessful Milling Condition Milling at Room Temperature (above Tg), resulting in a disordered crystal, not a glass [1].
Milling Equipment Planetary mill (e.g., "Pulverisette 7", Fritsch) [1].
Characterization Techniques X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) [1].

Experimental Protocol: Ball Milling for ASDs

The following workflow details the general methodology for preparing an Amorphous Solid Dispersion via ball milling, incorporating best practices from the search results.

Biclotymol_Milling_Workflow Start Start: Prepare this compound and Polymer (e.g., PVP) A Weigh Components Start->A B Pre-mix (Vortex) A->B C Load into Milling Jar B->C D Set Milling Parameters: - Time: 30-180 min - Intensity: High C->D E CRITICAL: Set Temperature Well Below Tg (e.g., -25°C) D->E F Execute Milling Run E->F G Characterize Product: XRPD, DSC, FT-IR F->G H Analyze Data G->H End Successful ASD H->End XRPD shows 'halo' Fail Troubleshoot: Check Temperature, Time, Intensity H->Fail XRPD shows peaks Fail->E Adjust Parameters

Step-by-Step Instructions:

  • Material Preparation: Weigh the required amounts of crystalline this compound and the polymer (e.g., PVP). A typical starting point for the total powder mass in a planetary ball mill is 2-5 grams, ensuring the jar is not filled beyond a certain capacity (e.g., one-third) to allow for effective milling [1] [2].
  • Premixing: For more homogeneous starting material, pre-mix the this compound and polymer powders using a vortex mixer or similar method [2].
  • Loading: Transfer the powder mixture into the milling jar. Add the milling balls. The ball-to-powder weight ratio is a key parameter; a common range is 10:1 to 20:1.
  • Parameter Setting:
    • Temperature: This is the most critical step. Place the milling jar in the cooling unit and set the temperature to a target well below this compound's Tg of 20°C. The study demonstrated success at -25°C [1].
    • Time and Intensity: Set the milling time and intensity. The required duration (e.g., 30 to 180 minutes) depends on the intensity and the specific formulation. Higher intensity may reduce the time needed but must be balanced with temperature control [1] [2].
  • Milling Execution: Start the milling process. Ensure the temperature is maintained consistently throughout the run.
  • Product Characterization:
    • XRPD: This is the primary method to confirm amorphization. A successful outcome is indicated by the disappearance of sharp Bragg peaks and the appearance of a broad "amorphous halo" [1] [2].
    • DSC: Look for the disappearance of the crystalline melting peak and the presence of a glass transition (Tg) for the amorphous phase [1] [2].
    • FT-IR with PCA: Use this for rapid screening and classification of the amorphous state [2].

References

Biclotymol Polymorphism & Transformation Behavior

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol is an Active Pharmaceutical Ingredient (API) that exhibits overall monotropic polymorphism [1] [2]. This means that one polymorph (Form I) is always the most thermodynamically stable solid form under all temperatures and pressures, while the other (Form II) is intrinsically metastable [1] [2].

The following table summarizes the fundamental properties of its polymorphs:

Property Form I (Stable Form) Form II (Metastable Form)
Melting Point 400.5 K (127.4 °C) [2] 373.8 K (100.7 °C) [2]
Melting Enthalpy 36.6 kJ/mol [2] 28.8 kJ/mol [2]
Stability Relationship Overall monotropic (always the stable form) [1] [2] No stable region in the Pressure-Temperature (P-T) phase diagram [1] [2]
Key Transformation Transformation of Form II to Form I is exothermic upon heating [2].

A significant body of research also focuses on the ability of this compound to form an amorphous phase (a disordered solid state) through processes like high-energy milling or melt-quenching [3]. The stability of this amorphous phase is highly dependent on temperature relative to its glass transition temperature (Tg ≈ 20°C) [3] [4].

Strategies to Prevent or Control Transformation

Given the monotropic nature of the system, you cannot permanently prevent the transformation of Form II to Form I. The goal is to kinetically hinder or delay the transformation during processing and storage. The strategies below are based on general principles for managing metastable forms.

Strategy Mechanism of Action Experimental Support & Considerations
Control Milling Temperature Milling below the Tg (≈20°C) promotes amorphization, while milling above Tg can lead to a disordered crystal or facilitate recrystallization into Form I [3]. Protocol [3]: Use a high-energy planetary mill. Perform milling at temperatures well below Tg (e.g., -25°C) to achieve a crystal-to-glass transformation.
Formulate with Polymers Polymers like Polyvinylpyrrolidone (PVP) can physically inhibit molecular mobility and crystal growth, stabilizing the amorphous phase or metastable form [3]. Protocol [3]: Co-mill this compound with a polymer like PVP. The polymer inhibits molecular rearrangement, stabilizing the amorphous form against crystallization.
Avoid Thermal Stress Heating the metastable Form II or the amorphous form provides the energy needed for the exothermic transformation to Form I [2]. Handling: When working with Form II or the amorphous form, keep processing temperatures as low as possible. Note that the melt readily recrystallizes into Form II, which then transforms to Form I [2].

Experimental Workflow for Polymorph Management

The following diagram illustrates a logical workflow for managing this compound's solid form, based on the discussed strategies.

Biclotymol_Workflow Start Start: this compound Solid Form Decision_Milling Is milling required? Start->Decision_Milling Decision_Form Targeting Metastable Form? Decision_Milling->Decision_Form Yes A1 Proceed with standard crystalline Form I Decision_Milling->A1 No Decision_Form->A1 No A2 Mill at T < Tg (e.g., -25°C) Decision_Form->A2 Yes Warn Note: Inherent thermodynamic drive to stable Form I A1->Warn A3 Consider co-milling with polymer (e.g., PVP) A2->A3 A4 Minimize thermal stress and store appropriately A3->A4 A4->Warn

Key Takeaways for Researchers

  • Understand the System: Recognizing that this compound's polymorphism is monotropic is crucial. It sets realistic expectations that Form II cannot be permanently stabilized, only kinetically trapped [1] [2].
  • Monitor the Process: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to monitor for exothermic events (indicating transformation to Form I) and changes in crystal structure, respectively [3] [2].
  • Learn from Other Systems: While the cited research focuses on this compound, general strategies for stabilizing metastable forms are widely applicable. This includes using excipients to inhibit transformation, as demonstrated in other API systems like Pyrazinamide [5].

References

improving Biclotymol amorphous dispersion stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main stability challenge with amorphous Biclotymol? The amorphous form of this compound is unstable and tends to recrystallize due to molecular mobility, even below its glass transition temperature (Tg), which is close to room temperature. This makes physical stability a primary concern during storage [1].

  • Which excipients are proven to stabilize amorphous this compound? Research indicates that acetylated saccharides, specifically α-pentaacetylglucose (α-PAG) and β-pentaacetylglucose (β-PAG), can effectively stabilize BCL in amorphous solid dispersions. The molecular structure of the excipient (α- vs. β- form) and its concentration are critical factors [2].

  • How do these excipients prevent recrystallization? These excipients form strong molecular interactions with this compound, which reduces the molecular mobility of the drug. This creates a kinetic barrier that inhibits the nucleation and growth of crystals. The extent of this stabilizing effect depends on the strength of the drug-excipient interaction and the final excipient concentration in the dispersion [2].

Troubleshooting Guide: Excipient Selection & Formulation

A systematic approach to formulation can help overcome stability issues. The workflow below outlines the key stages:

BCL_Stabilization_Workflow Start Start: BCL Amorphous Dispersion Development Challenge Key Challenge: BCL has high molecular mobility and low Tg Start->Challenge Step1 Step 1: Select Stabilizing Excipient (Consider α-PAG or β-PAG) Challenge->Step1 Step2 Step 2: Determine Critical Excipient Ratio Step1->Step2 Step3 Step 3: Prepare ASD and Characterize Interactions Step2->Step3 Step4 Step 4: Long-term Stability Study Step3->Step4 Outcome_Stable Outcome: Stable Formulation Step4->Outcome_Stable Pass Outcome_Unstable Identify as Unstable: Reformulate Step4->Outcome_Unstable Fail Outcome_Unstable->Step1

Problem: Recrystallization During Storage

This is the most common instability issue. The solution lies in optimizing the excipient type and ratio.

  • Root Cause: The molecular mobility of amorphous BCL is high enough to allow molecules to reorganize into a crystal lattice over time. This can be due to insufficient drug-excipient interactions or an excipient concentration below the required threshold to inhibit crystallization [1] [2].

  • Solution & Experimental Protocol:

    • Prepare Amorphous Solid Dispersions: Use a solvent evaporation method (e.g., rotary evaporation or spray drying) to create solid dispersions of BCL with your chosen excipient (e.g., α-PAG or β-PAG) at various drug-to-excipient ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1 w/w) [2].
    • Characterize Drug-Excipient Interactions:
      • Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg). A single, composition-dependent Tg indicates good miscibility.
      • Employ Fourier Transform Infrared Spectroscopy (FTIR) to detect the formation of specific interactions, such as hydrogen bonds, between BCL and the excipient.
      • Dielectric Relaxation Spectroscopy (DRS) can be used to directly study molecular mobility and confirm its reduction in the dispersion [2].
    • Conduct Long-term Stability Studies: Store the dispersions under accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitor for physical form changes using X-ray Powder Diffraction (XRPD) over at least 6 months to identify stable formulations [2].

The table below summarizes critical experimental data for effective BCL stabilization:

Excipient Effective Drug:Excipient Ratios Key Stabilizing Mechanism Stability Outcome
α-Pentaacetylglucose (α-PAG) Various ratios (e.g., 1:5 to 5:1) [2] Strong drug-excipient interaction; effective crystallization inhibition regardless of quantity [2] Stabilizing effect observed across different ratios [2]
β-Pentaacetylglucose (β-PAG) Lower ratios preferred (avoid excessive concentration) [2] Strong drug-excipient interaction; poor crystallization inhibition at high concentrations [2] Requires optimized ratio to prevent instability [2]

Key Technical Considerations

  • Beyond Excipients: Remember that the manufacturing process (e.g., hot-melt extrusion vs. spray drying) and storage conditions (temperature and humidity) are critical environmental factors that can significantly impact the physical stability of your amorphous dispersion, even after a stable formulation is identified [3].
  • Comprehensive Characterization: No single analytical technique is sufficient. A combination of thermodynamic (DSC), spectroscopic (FTIR), and diffraction (XRPD) methods is essential to build a complete understanding of your ASD's behavior [4] [2].

References

Biclotymol Overview & Therapeutic Context

Author: Smolecule Technical Support Team. Date: February 2026

Before addressing hydrate formation, it's important to understand the compound . The following table summarizes key information on biclotymol from the available literature [1].

Property Description
Therapeutic Role Local treatment of infectious oropharyngeal diseases (e.g., sore throat) [1].
Key Efficacy Claims Marked antibacterial efficacy, with associated anti-inflammatory and analgesic action [1].
Onset & Duration Fast onset of effect and long-lasting action [1].
Common Formulation Spray formulation [1].
Reported Tolerability Excellent [1].

Troubleshooting Guide for Solid Form Isolation

A common challenge in drug development is isolating the desired solid form. The table below outlines potential issues, causes, and solutions, which can be adapted for managing this compound hydrates [2].

Problem Possible Causes Recommended Solutions
Unwanted hydrate formation High environmental humidity during processing or storage; solvent-mediated transformation. Process APIs in a controlled environment with low relative humidity; use non-aqueous solvents; implement strict packaging controls (e.g., desiccants) [2].
Inconsistent dissolution rates Inadvertent formation of polymorphs, hydrates, or other solid forms with different solubilities. Characterize the solid form of each batch (e.g., via PXRD, DSC); establish and validate a reproducible crystallization protocol [2].
Failure to form a cocrystal Incorrect coformer selection; lack of compatible molecular recognition points; improper stoichiometry. Re-select coformers based on hydrogen/halogen bonding rules ("rules of five"); use high-throughput coformer screening; employ various synthesis techniques (e.g., grinding, solvent evaporation) [2].
Ending up with a eutectic mixture Structural dissimilarity between API and coformer, favoring cohesive over adhesive interactions. This may be a predictable outcome. If a cocrystal is desired, screen for coformers with higher structural and interaction compatibility [2].
Formulation instability Phase transformation (e.g., from amorphous to crystalline, hydrate to anhydrate) during manufacturing or storage. Identify the thermodynamically most stable solid form at room temperature; optimize formulation excipients to inhibit transformation [2].

Experimental Protocols for Solid Form Characterization & Mitigation

Here are detailed methodologies for key experiments to manage and characterize solid forms, including hydrates.

Protocol for High-Throughput Coformer Screening

This protocol aims to rapidly identify coformers that can form stable cocrystals with this compound, potentially mitigating hydrate issues [2].

  • Objective: To screen a library of coformers for their ability to cocrystallize with this compound.
  • Materials: this compound (API), coformer library, various organic solvents, 96-well plates, liquid handling system.
  • Procedure:
    • Prepare saturated solutions of this compound in multiple solvents.
    • Dispense solutions of potential coformers into the wells of a 96-well plate.
    • Add the this compound solution to each well, ensuring a range of stoichiometric ratios.
    • Allow for slow evaporation or induce crystallization via temperature cycling.
    • Analyze the solids in each well using microscopy and in-situ Raman spectroscopy or PXRD to identify new crystalline phases.
  • Characterization: Solids identified as "hits" should be scaled up and fully characterized using DSC, TGA, and SCXRD to confirm cocrystal formation and rule out hydrate or salt formation [2].
Protocol for Solvent-Mediated Transformation Study

This experiment directly probes the risk of hydrate formation.

  • Objective: To determine the conditions under which this compound converts to a hydrate form.
  • Materials: Anhydrous this compound, water, water-solvent mixtures (e.g., water-ethanol, water-acetone).
  • Procedure:
    • Suspend the anhydrous form of this compound in a series of vials containing solvents with varying water activity (e.g., 0%, 25%, 50%, 75%, 100% water).
    • Slurry the mixtures for a defined period (e.g., 24-72 hours) under constant agitation at a controlled temperature.
    • Filter the solid products and analyze them immediately using PXRD and TGA.
  • Analysis: Compare the PXRD patterns and TGA profiles (looking for weight loss indicative of water release) to the starting material. This identifies the critical water activity level that triggers hydrate formation [2].

Workflow Diagram: Strategy for Mitigating Hydrate Formation

The following diagram visualizes a logical workflow for managing this compound hydrate formation, from initial assessment to strategy selection and verification. The DOT script below the image can be used to regenerate the diagram.

G This compound Hydrate Mitigation Strategy Start Start: Suspected Hydrate Formation Char Characterize Solid Form (PXRD, DSC, TGA) Start->Char Stable Is the form stable and bioavailable? Char->Stable Accept Proceed with Hydrate Form Stable->Accept Yes Mitigate Mitigation Strategy Required Stable->Mitigate No Strat1 Environmental Control (Low RH Processing & Packaging) Mitigate->Strat1 Strat2 Formulate as Co-amorphous Solid Mitigate->Strat2 Strat3 Develop a Cocrystal with a Hydrophilic Coformer Mitigate->Strat3 Verify Verify Stability & Performance Strat1->Verify Path A Strat2->Verify Path B Strat3->Verify Path C Verify->Mitigate Fail Success Success: Viable Form Identified Verify->Success Pass

This workflow provides a strategic path for addressing this compound hydrate issues, from characterization to solution implementation.

Key Takeaways and Future Research Directions

Based on the gathered information, you can proceed with the following understanding:

  • This compound's Profile: It is a well-established API for topical oropharyngeal infections with demonstrated efficacy, a fast onset of action, and excellent tolerability [1]. This strong therapeutic profile justifies the effort to solve formulation challenges like hydrate formation.
  • General Mitigation Principles: While data on this compound is specific, proven strategies exist. The most relevant approaches include cocrystal engineering, processing under controlled humidity, and formulating as co-amorphous or eutectic systems [2].
  • Critical Next Steps: The experimental protocols provided (slurry conversion studies, high-throughput coformer screening) are the direct path to generating the specific data needed to solve the hydrate formation issue for this compound.

References

Understanding Amorphous Biclotymol Instability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary instability issues and their root causes related to Biclotymol's molecular mobility.

Problem Root Cause Evidence & Impact
Physical Instability & Crystallization High Molecular Mobility above Tg: this compound is classified as a "fragile" glass-former (fragility index m ≈ 100) [1]. This high mobility in the undercooled liquid state (above Tg) facilitates crystal nucleation and growth. Crystallization leads to a reduction in solubility and dissolution rate, negatively impacting the bioavailability of the amorphous form [2].
Process-Induced Destabilization Milling at Inappropriate Temperatures: High-energy milling can induce amorphization, but the stability of the resulting glass is highly dependent on the milling temperature relative to the Tg [3]. Milling performed below Tg (e.g., at -25°C) successfully produces an amorphous glass. Milling at or above Tg (e.g., at room temperature, which is very close to this compound's Tg of 20°C) results in a disordered crystal or unstable amorphous material that rapidly recrystallizes [3].

Stabilization Strategies & Experimental Guidance

The core strategy for stabilizing amorphous this compound is to reduce its molecular mobility by formulating it into an Amorphous Solid Dispersion (ASD) with a suitable polymer or low molecular weight excipient [4]. The following diagram illustrates this molecular stabilization concept.

stabilization_mechanism Unstable_Glass Unstable Amorphous This compound Excipient Stabilizing Excipient (e.g., α-Pentaacetylglucose) Unstable_Glass->Excipient  Formulate With Stable_ASD Stable Amorphous Solid Dispersion (ASD) Excipient->Stable_ASD  Inhibits Mobility &  Nucleation a b a->b

The table below provides a detailed protocol for creating and characterizing a stable this compound ASD, based on published research.

Experimental Aspect Protocol Details & Rationale
Excipient Selection Recommended: α-Pentaacetylglucose (α-PAG). Use with Caution: β-Pentaacetylglucose (β-PAG), which shows poor crystallization inhibition at high concentrations [4]. Rationale: Acetylated saccharides like α-PAG form strong molecular interactions with this compound, effectively suppressing molecular mobility and nucleation [4].
Formulation Ratio A minimum drug:excipient ratio of 1:1 (w/w) is required for effective long-term stabilization. Lower ratios of excipient may not sufficiently inhibit crystallization [4].
Preparation Method Melt-Quenching is a well-documented method for preparing amorphous this compound [1] [3]. High-Energy Milling (Cryogenic) can also be used, but must be performed at temperatures well below Tg (e.g., -25°C, which is Tg - 45°C) to achieve a stable amorphous phase [3].

| Characterization Techniques | A multi-technique approach is essential [2]: • DSC: Determine the single, composition-dependent Tg of the ASD to confirm miscibility. • XRPD: Confirm the absence of crystalline peaks, proving the amorphous nature. • Dielectric Spectroscopy: Directly measure molecular mobility and relaxation times. • FTIR / DFT Simulations: Probe and model drug-excipient molecular interactions [4]. | | Stability Studies | Conduct long-term stability studies under controlled conditions (e.g., storage at T = Tg + 2°C). Monitor for crystallization using XRPD over time (e.g., up to 8 months) to validate the formulation's effectiveness [1] [4]. |

Frequently Asked Questions

What is the glass transition temperature (Tg) of this compound? The Tg of pure this compound is approximately 20°C [3]. This is a critical parameter, as storage or processing above this temperature significantly increases molecular mobility and the risk of crystallization.

Why is α-PAG a more effective stabilizer than β-PAG for this compound? While both are acetylated saccharides, their molecular structures differ. Research indicates that α-PAG forms a more robust interacting system with this compound, leading to superior inhibition of crystallization across a wider range of concentrations. In contrast, β-PAG requires a very specific and high concentration to be effective, otherwise, phase separation and crystallization can occur [4].

Can I use PVP as a polymer to stabilize this compound? The search results do not provide specific data on this compound-PVP ASDs. However, PVP is a commonly used polymer for ASDs [3] [2]. The general principle would apply: its effectiveness would depend on achieving good miscibility, raising the blend's Tg, and forming specific molecular interactions (e.g., hydrogen bonding) with the API. Experimental validation would be necessary.

References

Biclotymol crystallization activation energy barrier

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol Crystallization & Stability Data

Parameter Value Experimental Method Significance / Interpretation
Glass Transition Temperature (Tg) 290 ± 1 K (approx. 17 °C) Dielectric Spectroscopy [1] Below Tg, the material is a glass; above Tg, it is a supercooled liquid and can crystallize.
Activation Energy for Crystallization (Ea) 115 ± 22 kJ mol⁻¹ Dielectric Spectroscopy (Avrami analysis) [1] The energy barrier for the crystallization process; higher values indicate slower crystallization.
Kinetic Fragility Index (m) 86 ± 13 Dielectric Spectroscopy (Vogel-Fulcher-Tammann fitting) [1] Classifies this compound as a "fragile" glass former. Its molecular mobility is highly sensitive to temperature changes near Tg.
Avrami Exponent (n) ~2 Dielectric Spectroscopy (analysis of crystallization kinetics) [1] Suggests one-dimensional crystal growth (e.g., needle-like crystallites) with a constant nucleation rate.

The following workflow outlines the key experimental steps for determining these parameters, particularly the activation energy for crystallization.

BiclotymolExperimentalWorkflow cluster_1 Data Collection Phase cluster_2 Data Analysis Phase Start Start: Amorphous this compound Sample Step1 1. Sample Preparation Start->Step1 Step2 2. Temperature Selection Step1->Step2 Step3 3. Isothermal Crystallization Step2->Step3 Step2->Step3 Step4 4. Monitor Crystal Growth Step3->Step4 Step3->Step4 Step5 5. Avrami Analysis Step4->Step5 Step6 6. Determine Activation Energy Step5->Step6 Step5->Step6 Result Result: Eₐ = 115 ± 22 kJ/mol Step6->Result

Detailed Experimental Protocol

This section provides the methodology for the key experiment cited in the literature, using Dielectric Spectroscopy to study this compound's crystallization kinetics [1].

Experiment: Determining Crystallization Kinetics via Dielectric Spectroscopy
  • Objective: To measure the rate of crystallization of amorphous this compound at various temperatures above its Tg and determine the activation energy barrier for this process.

  • Principle: The crystallization of an amorphous material leads to a significant decrease in the dielectric loss signal. By monitoring this decrease over time at constant temperatures, the crystallization kinetics can be quantified.

  • Key Equipment:

    • Broadband Dielectric Spectrometer
    • Temperature-controlled sample cell with high stability (±0.1 K)
    • Amorphous this compound sample
  • Procedure:

    • Sample Preparation: Prepare a fully amorphous sample of this compound. This is typically achieved by melting the crystalline material and then rapidly quenching (cooling) it to a temperature below its Tg to form a glass.
    • Temperature Selection: Select at least four different isothermal temperatures above the Tg of 290 K (e.g., 295 K, 300 K, 305 K, 310 K) for measurement.
    • Isothermal Measurement:
      • Rapidly heat the amorphous sample from the glassy state to one of the selected temperatures.
      • At this constant temperature, use the dielectric spectrometer to monitor the dielectric loss (ε'') at a fixed frequency over time.
      • The dielectric loss will remain relatively constant initially and then undergo a sharp decrease as the sample crystallizes.
      • Record the data until the dielectric loss signal stabilizes at a low value, indicating the end of the crystallization process.
    • Repeat: Repeat Step 3 for all selected temperatures.
  • Data Analysis:

    • Avrami Analysis: For each temperature, the normalized decay of the dielectric loss is fitted to the Avrami equation: ( X(t) = 1 - \exp(-(t/τ)^n) ), where ( X(t) ) is the fraction crystallized at time ( t ), ( τ ) is the characteristic crystallization time constant, and ( n ) is the Avrami exponent.
    • Extract Time Constants: From the fits, obtain the characteristic crystallization time constant (τ) for each temperature.
    • Determine Activation Energy: Plot the logarithm of the crystallization rate (1/τ) against the inverse temperature (1/T). The slope of the resulting Arrhenius plot is equal to ( -E_a/R ), where ( R ) is the gas constant. This allows for the calculation of the activation energy, ( E_a ).

Frequently Asked Questions (FAQs)

Q1: What does an Avrami exponent (n) of ~2 tell us about this compound's crystallization? A1: An Avrami exponent of approximately 2 indicates one-dimensional crystal growth with a constant nucleation rate [1]. This is consistent with the formation of needle-like crystallites, which has been experimentally observed in this compound [1].

Q2: My amorphous this compound sample crystallizes too quickly during handling. How can I improve its physical stability? A2: this compound's high kinetic fragility index (m = 86) means it is very sensitive to temperature changes near Tg. For enhanced stability:

  • Store well below Tg: Since Tg is ~17°C, storage in a refrigerator (2-8°C) can drastically reduce molecular mobility and slow down crystallization.
  • Consider confinement: A proven strategy is to load the drug into mesoporous substrates (e.g., porous silicon or silica) [2]. Confinement in pores smaller than 20 nm can physically prevent nucleation and crystal growth, stabilizing the amorphous form.

Q3: The crystallization tendency of my compound seems unrelated to its dynamic fragility. Is this possible? A3: Yes, this is a recognized phenomenon. Recent studies on structurally similar compounds have shown that they can have identical dynamic fragility indices but completely different crystallization tendencies [3]. This confirms that dynamic fragility alone is not a universal predictor of physical stability. Other factors, such as specific intermolecular interactions (e.g., hydrogen bonding) and thermodynamic fragility, play critical roles [4] [3].

References

Troubleshooting Guide: Biclotymol Amorphous Form Instability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and their evidence-based solutions from recent research.

Problem Phenomenon Root Cause Recommended Solution Key Experimental Parameters & Evidence
Rapid recrystallization of the amorphous supercooled liquid, occurring over hours even just above Tg [1]. High molecular mobility in the supercooled liquid state. The material is a "fragile" glass-former (fragility index, m = 86), meaning mobility decreases sharply upon cooling [1]. Store the amorphous form well below the Glass Transition Temperature (Tg). Isothermal crystallization studies show stability is maintained for months at temperatures significantly below Tg [1] [2]. Tg = 20°C (293 K) [3] [1]. Crystallization occurs in hours at Tg +14K, but is prevented at lower temperatures (e.g., Tg -50K concept) [1].
Spontaneous solid-state amorphization and subsequent recrystallization upon high-energy milling [3]. Milling introduces mechanical energy, inducing disorder. Recrystallization can occur if the milling temperature is not controlled, especially if above the Tg of the amorphous material [3]. Employ cryo-milling (milling below Tg). For Biclotymol, milling at Tg -45°C successfully produced a stable amorphous phase without immediate recrystallization [3]. Milling at ~ -25°C (Tg -45°C) prevents recrystallization. Milling above this temperature leads to disorder that is unstable and recrystallizes [3].
Long-term physical instability of the amorphous form, even when stored below Tg [3]. Underlying molecular motions (secondary relaxations) may provide enough mobility for crystallization over long periods [1]. Use polymer-based stabilization. Co-processing with an amorphous polymer can create a stable amorphous dispersion [3]. Co-milling with 20 wt% amorphous PVP (polyvinylpyrrolidone) resulted in a formulation that was stable for at least 5 months of storage [3].

Detailed Experimental Protocols

Here are methodologies for key stabilization and analysis techniques cited in the research.

Protocol 1: Producing a Stable Amorphous Form via Cryo-milling and Polymer Stabilization

This protocol is adapted from studies on producing a stable amorphous this compound dispersion [3].

  • Material Preparation: Use crystalline this compound powder. If creating a polymer dispersion, physically mix this compound with 20% by weight of amorphous Polyvinylpyrrolidone (PVP).
  • Milling Equipment Setup: Use a high-energy ball mill. Equip the mill with a cooling system capable of maintaining a temperature of -25°C (which is Tg -45°C for this compound).
  • Milling Process: Load the powder mixture into the milling jar. Ensure the cooling system is active and the temperature is stable at -25°C before starting. Mill the sample for the desired duration to achieve amorphization.
  • Post-Processing Storage: Store the resulting amorphous powder in a dry environment at a temperature significantly below 20°C (Tg) to ensure long-term stability.
Protocol 2: Monitoring Crystallization Kinetics via Dielectric Spectroscopy

This protocol is based on experiments that studied the crystallization of supercooled this compound [1].

  • Sample Preparation: Create an amorphous sample by heating crystalline this compound above its melting point and then rapidly cooling it to form a glass.
  • Experimental Setup: Place the amorphous sample between the parallel plates of a dielectric spectrometer. Set the instrument to an appropriate frequency range (e.g., (10^{-1}) to (10^{6}) Hz).
  • Isothermal Measurement: Bring the sample to a target temperature above its Tg (e.g., Tg +14K) and hold it isothermally. Monitor the dielectric permittivity (ε') over time.
  • Data Analysis: As the sample crystallizes, the dielectric strength will decrease. The crystallization kinetics can be modeled using the Avrami equation to extract the crystallization rate. Research on this compound found an Avrami exponent of n=2, indicating one-dimensional growth of needle-like crystallites [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the amorphous form of this compound, and why is it a focus of research? The amorphous form of Active Pharmaceutical Ingredients (APIs) like this compound generally offers a higher solubility and bioavailability compared to their crystalline counterparts [1] [2]. This can enhance the drug's effectiveness, which is why there is significant interest in stabilizing this form.

Q2: Our analysis shows secondary relaxations in the glassy state. Could these cause instability during storage? Yes. While the main molecular mobility (α-relaxation) freezes at Tg, secondary relaxations (like the Johari-Goldstein relaxation) can persist in the glassy state. These localized motions are sometimes considered a potential source of mobility that could initiate crystallization over very long storage periods, even below Tg [1]. Storing at Tg -50K is a common industry practice to minimize this risk [2].

Q3: Besides milling, are there other methods to produce amorphous this compound? Yes, common alternative methods include the supercooling of the melt (quenching) and rapid precipitation from a solution (e.g., spray drying) [2]. The chosen method can influence the initial energy and disorder of the amorphous form, potentially affecting its stability.

Experimental Workflow and Crystallization Pathway

The following diagram illustrates the key pathways in the formation and stability of this compound's solid states, based on the described research.

BiclotymolStability This compound Solid State Pathways Crystalline Crystalline Melt Melt Crystalline->Melt  Heat High-Energy Milling\n(above Tg) High-Energy Milling (above Tg) Crystalline->High-Energy Milling\n(above Tg) Cryo-Milling\n(below Tg at -25°C) Cryo-Milling (below Tg at -25°C) Crystalline->Cryo-Milling\n(below Tg at -25°C) Amorphous Amorphous Amorphous->Crystalline  On heating or over time Co-milling with\n20% PVP Co-milling with 20% PVP Amorphous->Co-milling with\n20% PVP Stable_Dispersion Stable_Dispersion Melt->Amorphous  Quench Cool Unstable Amorphous\n(Recrystallizes) Unstable Amorphous (Recrystallizes) High-Energy Milling\n(above Tg)->Unstable Amorphous\n(Recrystallizes) Unstable Amorphous\n(Recrystallizes)->Crystalline Cryo-Milling\n(below Tg at -25°C)->Amorphous Co-milling with\n20% PVP->Stable_Dispersion

References

Biclotymol versus other phenolic antiseptics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol Efficacy and Experimental Data

This compound is a phenolic antiseptic with demonstrated effectiveness in treating infectious sore throat, where it acts through local application (typically in a spray formulation).

The table below summarizes key efficacy and tolerability findings from clinical studies:

Aspect Experimental Findings
Overall Efficacy Proven effective in two clinical studies; majority of patients reported "very good" or "good" efficacy [1].
Antibacterial Action Marked antibacterial efficacy confirmed in preclinical studies [1].
Additional Properties Demonstrated anti-inflammatory and analgesic (pain-relieving) properties [1].
Onset & Duration Fast onset of action with long-lasting effects [1].
Tolerability Excellent tolerability was reported in studies [1].

Mechanisms of Phenolic Antiseptics

While direct comparative data for this compound is limited, general research on phenolic compounds reveals multiple mechanisms that contribute to their antimicrobial activity. The diagram below illustrates these common pathways.

G Phenolic_Compound Phenolic_Compound Cell Membrane\nDisruption Cell Membrane Disruption Phenolic_Compound->Cell Membrane\nDisruption  Increases permeability Protein Denaturation &\nEnzyme Inhibition Protein Denaturation & Enzyme Inhibition Phenolic_Compound->Protein Denaturation &\nEnzyme Inhibition  Binds to proteins Induction of\nOxidative Stress Induction of Oxidative Stress Phenolic_Compound->Induction of\nOxidative Stress  Generates ROS Inhibition of Quorum\nSensing & Biofilms Inhibition of Quorum Sensing & Biofilms Phenolic_Compound->Inhibition of Quorum\nSensing & Biofilms  Interferes with signaling Leakage of cellular\ncomponents & cell lysis Leakage of cellular components & cell lysis Cell Membrane\nDisruption->Leakage of cellular\ncomponents & cell lysis Disruption of essential\nmetabolic functions Disruption of essential metabolic functions Protein Denaturation &\nEnzyme Inhibition->Disruption of essential\nmetabolic functions DNA, protein, and\nlipid damage DNA, protein, and lipid damage Induction of\nOxidative Stress->DNA, protein, and\nlipid damage Reduced virulence and\npersistence Reduced virulence and persistence Inhibition of Quorum\nSensing & Biofilms->Reduced virulence and\npersistence

The specific activity of a phenolic compound is influenced by its molecular structure, including the number and position of hydroxyl groups and its overall lipophilicity [2] [3] [4].

References

Biclotymol antibacterial activity comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Biclotymol Antibacterial Profile and Clinical Context

The table below summarizes key information about this compound's antibacterial characteristics and its role in therapy, based on current research.

Aspect Description
Primary Clinical Use Local treatment of infectious oropharyngeal diseases, such as sore throat [1].
Mechanism of Action Local antibacterial efficacy, coupled with anti-inflammatory and analgesic action [1].
Spectrum & Efficacy Demonstrated efficacy against pathogens causing sore throat; a majority of patients rated its efficacy as "very good" or "good" in clinical studies [1].
Formulations Commonly available in spray formulations [1].
Safety & Tolerability Excellent tolerability profile reported in clinical trials [1].
Regulatory & Physical Status An Active Pharmaceutical Ingredient (API) with known crystalline and amorphous forms; its physical state (e.g., amorphous form obtained via milling) can affect solubility and bioavailability [2].

Experimental Protocols for Assessing Activity

For researchers aiming to evaluate this compound's antibacterial properties, the following standard methodologies are relevant. Note that specific protocols for this compound were not detailed in the search results, but these are established approaches for similar agents.

  • Agar Well Diffusion Method (AWDM): This qualitative method involves seeding an agar plate with a standardized inoculum of the test microorganism. Wells are cut into the agar and filled with the this compound solution (e.g., 10% v/v). After incubation, the diameter of the growth inhibition zone around the well is measured to indicate antimicrobial activity [3].
  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination: This quantitative method involves preparing serial dilutions of this compound in a broth medium in microtiter plates. Each well is inoculated with a standardized microbial suspension. After incubation, the MIC is the lowest concentration that prevents visible growth. The MBC is determined by subculturing from clear wells onto agar; it is the lowest concentration that kills ≥99.9% of the initial inoculum [3].
  • Broth Microdilution Method: This is a standard reference method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI, e.g., document M07). It uses in-house prepared panels with serial dilutions to determine the Minimum Inhibitory Concentration (MIC) [4].

This compound Physicochemical Properties Diagram

The processing of this compound can significantly influence its physical state, which in turn affects its performance as an Active Pharmaceutical Ingredient. The diagram below illustrates this transformation pathway.

BiclotymolProcessing Start This compound Crystalline Form I Process High-Energy Milling (HEM) at T < Tg Start->Process Condition1 Milling Temperature Below Glass Transition (Tg) Process->Condition1 Condition2 Milling Temperature Above Glass Transition (Tg) Process->Condition2 Result1 Amorphous this compound (Enhanced Dissolution) Condition1->Result1 Leads to Result2 Limited or No Amorphization Condition2->Result2 Leads to

Interpretation and Research Considerations

  • Clinical Role: Evidence supports this compound as a prompt, effective, and safe first-line option for the local treatment of sore throat, helping to limit unnecessary antibiotic use [1].
  • Material Science: The bioavailability and performance of this compound can be enhanced by converting it to an amorphous state through specific milling processes below its glass transition temperature (Tg) [2].
  • Comparative Data Gap: The search results do not contain comparative tables with MIC values against other agents. For a full competitive analysis, consulting specialized antimicrobial databases or primary literature on specific comparator drugs is necessary.

References

Biclotymol-PVP Dispersion Stability & Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on the formation and stability of Biclotymol-PVP amorphous solid dispersions from the primary identified study [1] [2].

Aspect Pure this compound This compound-PVP (80:20) Co-milled Dispersion
Amorphization Method High-Energy Milling (HEM) at -25°C (Tg - 45°C) Co-milling (High-Energy Milling)
Physical State Post-Processing Amorphous Amorphous solid dispersion
Storage Stability Recrystallized upon storage (below Tg) Physically stable for at least 5 months
Key Stability Mechanism (Unstable alone) Inhibition of molecular mobility and recrystallization by PVP polymer matrix

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies cited in the study.

Protocol for Forming Amorphous this compound
  • Objective: To induce a crystal-to-glass transformation of the stable crystalline Form I of this compound [1].
  • Equipment: High-energy planetary mill (e.g., "Pulverisette 7", Fritsch) [1].
  • Critical Parameters:
    • Milling Temperature: -25°C [1] [2]. This is 45°C below the glass transition temperature (Tg) of this compound, which is 20°C [1]. The study showed that milling at or above Tg did not lead to a full amorphization [1].
    • Milling Intensity: High intensity was more efficient for amorphization [1].
  • Characterization: The resulting amorphous phase was confirmed using Temperature Modulated Differential Scanning Calorimetry (TM-DSC) and X-ray Powder Diffraction (XRPD) [1] [2].
Protocol for Creating a Stable PVP Dispersion
  • Objective: To produce a physically stable amorphous solid dispersion of this compound [1] [2].
  • Materials: this compound and Polyvinylpyrrolidone (PVP K30, Mw = 40,000 g/mol) [1].
  • Composition: 80% this compound / 20% PVP by weight [1] [2].
  • Method: Co-milling of the this compound and PVP powder mixture using the same high-energy milling equipment and conditions (e.g., at -25°C) [1].
  • Characterization & Stability Testing:
    • The amorphous nature of the dispersion was verified post-milling via TM-DSC and XRPD [1] [2].
    • Physical stability was assessed by storing the dispersion and periodically checking for recrystallization using the aforementioned techniques over 5 months [1] [2].

Experimental Workflow Diagram

The following diagram visualizes the key experimental pathways and their outcomes as described in the study.

Start Crystalline this compound (Form I) Path1 High-Energy Milling at -25°C Start->Path1 Path2 Co-milling with 20% PVP at -25°C Start->Path2 Result1 Pure Amorphous This compound Path1->Result1 Result2 Amorphous Solid Dispersion Path2->Result2 Storage Storage Stability Test Result1->Storage Result2->Storage Outcome1 Recrystallizes (Unstable) Storage->Outcome1 Result Outcome2 No Recrystallization (Stable for 5+ months) Storage->Outcome2 Result

Research Implications and Context

  • Stabilizing Mechanism: PVP acts as a stabilizer in amorphous solid dispersions primarily by increasing the system's viscosity and reducing molecular mobility, thereby preventing the drug molecules from reorganizing into a crystal lattice [3]. Drug-polymer interactions, such as hydrogen bonding, may also contribute to physical stability [3].
  • Broader Supporting Evidence: While the quantitative data for this compound is from one source, other research strongly supports PVP's role in stabilizing moisture-labile drugs. One study on cilazapril concluded that PVP formed a solid dispersion that lowered the drug's degradation rate and reduced its sensitivity to moisture [4].
  • Analytical Techniques: The characterization methods used in the primary study (DSC, XRPD) are standard for solid-state analysis of ASDs. A comprehensive stability assessment would also benefit from other techniques mentioned in the literature, such as FT-IR spectroscopy to probe drug-polymer interactions, and solid-state NMR [3].

The provided data offers a strong foundation for validating the stability of a this compound-PVP dispersion. However, for a comprehensive and up-to-date comparison guide, you may need more recent studies or data under a wider range of conditions (e.g., different humidity levels).

References

Biclotymol anti-inflammatory activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Data

Biclotymol is described as having antibacterial, anti-inflammatory, and analgesic properties, though specific data for its anti-inflammatory mechanism is not as detailed as for its structural relative, thymol [1] [2] [3].

Table 1: Documented Activities of this compound

Activity Documented Effects and Experimental Data
Antimicrobial Active against Gram-positive cocci. Inhibits Streptococcus pneumoniae and Haemophilus influenzae with a MIC of 150 μM for both [2] [3].
Anti-inflammatory & Analgesic Shown to have "evident anti-inflammatory and analgesic action" in preclinical studies. Clinical trials in spray formulation report patients noting good to very good efficacy for sore throat symptoms [4].
General Molecular Action The related compound thymol modulates key pro-inflammatory pathways, including MAPK, NF-κB, JAK/STAT, and arachidonic acid signaling, reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [1]. This compound may share some of these pathways.

Potential Anti-inflammatory Pathways

While direct mechanistic studies on this compound are sparse, its anti-inflammatory action is likely linked to the inhibition of major pro-inflammatory signaling pathways, similar to other phenolic compounds like thymol [1] [5]. The diagram below illustrates this general mechanism, which is a plausible model for this compound's activity.

Assessment and Research Considerations

The available information suggests this compound is a candidate for further anti-inflammatory research, but a systematic assessment requires more data.

Table 2: Key Experiments for Anti-inflammatory Profiling

Experimental Area Recommended Protocols & Methodologies
In Vitro Mechanistic Studies Use cell-based assays with macrophage cell lines (e.g., RAW 264.7). Stimulate inflammation with LPS (e.g., 100 ng/mL - 1 µg/mL). Measure outputs: NO production (Griess assay), PGE2 (ELISA), cytokine levels (TNF-α, IL-6 via ELISA), and protein expression (NF-κB p65, p38 MAPK, COX-2 via Western Blot) [1] [5].
In Vivo Efficacy Models Employ standard rodent models of inflammation like carrageenan-induced paw edema or TPA-induced ear edema. Administer this compound topically or systemically at varying doses (e.g., 1-100 mg/kg) and compare edema reduction against controls and reference drugs (e.g., indomethacin) [1].
Comparative Analysis Benchmark this compound's IC50 values (concentration for 50% inhibition of a target, e.g., NO production) and effective doses (ED50) against established NSAIDs (e.g., Ibuprofen, Diclofenac) and other natural phenolics like thymol [1] [6] [7].

Conclusion and Research Outlook

Current evidence indicates this compound has demonstrated anti-inflammatory and analgesic effects in the context of treating infectious sore throat, supported by clinical trials of spray formulations [4]. However, publicly available quantitative data on its potency, IC50 values, and direct comparisons with standard anti-inflammatory agents are lacking.

Future research should focus on the experimental areas outlined in Table 2 to build a robust, data-driven profile of this compound's anti-inflammatory potential.

References

Comprehensive Analysis of Biclotymol Crystallization: Experimental Verification of One-Dimensional Crystallization Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biclotymol and Its Crystallization Behavior

This compound (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)) is an antiseptic compound used for treating mouth, throat, and pulmonary infections. In pharmaceutical development, this compound can exist in both crystalline and amorphous solid forms, with the amorphous form offering potential advantages including higher solubility and enhanced bioavailability compared to its crystalline counterpart. However, the amorphous state is thermodynamically unstable and tends to crystallize over time, which can affect drug product stability, solubility, and performance. Understanding the crystallization behavior of amorphous this compound is therefore critical for pharmaceutical scientists seeking to leverage the advantages of the amorphous form while ensuring physical stability throughout the product's shelf life.

Recent investigations have revealed that this compound exhibits unusual stability in its amorphous form, remaining stable for months even at temperatures above its glass transition temperature (Tg), where molecular mobility becomes significant. This behavior contrasts with many other amorphous active pharmaceutical ingredients (APIs) that rapidly crystallize under similar conditions. The crystallization kinetics of this compound have been characterized using dielectric spectroscopy, revealing a distinctive one-dimensional crystallization mechanism into needle-like crystallites. This comprehensive analysis will examine the experimental verification of this one-dimensional crystallization behavior, providing structured data tables, detailed methodological protocols, and visualizations to support pharmaceutical researchers in understanding and applying these findings to formulation development strategies.

Experimental Data Summary and Comparison

Key Physicochemical Parameters of Amorphous this compound

Table 1: Fundamental properties of amorphous this compound relevant to its crystallization behavior

Parameter Value Experimental Method Significance
Glass transition temperature (Tg) 290 ± 1 K (≈17°C) Dielectric spectroscopy Defines the storage temperature range for stability
Kinetic fragility index (m) 86 ± 13 Dielectric spectroscopy Classifies as a "fragile" glass former
Activation energy for crystallization (Ea) 115 ± 22 kJ mol⁻¹ Avrami model fitting Quantifies temperature dependence of crystallization rate
Avrami exponent (n) 2.0 ± 0.1 Crystallization kinetics analysis Indicates one-dimensional growth mechanism
Crystallization timescale at Tg + 14K Hours Time-dependent dielectric measurements Guides appropriate storage conditions
Crystallization Kinetics of this compound at Various Temperatures

Table 2: Temperature-dependent crystallization kinetics parameters of this compound

Temperature Condition Avrami Exponent (n) Crystallization Mechanism Nucleation Rate Crystal Morphology
Tg to Tg + 32K 2.0 ± 0.1 One-dimensional growth Time-independent Needle-like crystallites
Tg + 14K 2.0 ± 0.1 One-dimensional growth Time-independent Needle-like crystallites
Above Tg 2.0 ± 0.1 One-dimensional growth Time-independent Needle-like crystallites

The quantitative data presented in Tables 1 and 2 provide key insights into this compound's crystallization behavior. The Avrami exponent of approximately 2 consistently observed across temperature conditions provides strong evidence for one-dimensional crystallization, which was visually confirmed as the formation of needle-like crystallites. The fragility index of 86 ± 13 categorizes this compound as a relatively "fragile" glass former, indicating that its molecular mobility increases rapidly as temperature rises above Tg. This fragility has significant implications for storage stability, as the activation energy of 115 ± 22 kJ mol⁻¹ for crystallization indicates substantial temperature sensitivity in the crystallization process [1] [2].

Experimental Methodology and Protocols

Dielectric Spectroscopy Protocol for Crystallization Monitoring

The primary method used to investigate this compound's crystallization kinetics was broadband dielectric spectroscopy, a well-established technique for monitoring molecular mobility and phase transformations in amorphous pharmaceutical systems. The experimental workflow consists of the following standardized steps:

  • Sample Preparation: this compound powder of medicinal grade is used as received. The amorphous sample is prepared by melting the crystalline material between two electrodes, followed by rapid cooling to below its glass transition temperature to form a uniform glassy film. Sample thickness is carefully controlled to ensure consistent dielectric measurements, typically in the range of 50-100 μm [1].

  • Dielectric Measurements: The complex permittivity (ε* = ε' - iε'') of the supercooled liquid this compound is measured as a function of frequency (typically from 10⁻¹ to 10⁶ Hz) and temperature (with precise control better than ±0.5K). Measurements are performed at multiple temperatures above Tg (specifically at Tg, Tg+14K, Tg+20K, and Tg+32K) to monitor the crystallization kinetics under different mobility conditions [1] [3].

  • Data Analysis: The dielectric data are analyzed using the Havriliak-Negami function to characterize the relaxation dynamics. The crystallization process is monitored by tracking the decrease in dielectric strength over time, as the formation of crystalline regions reduces the amount of amorphous material available for dipole reorientation. The crystallization kinetics are quantified by analyzing the time-dependent reduction of the dielectric strength [1].

Complementary Characterization Techniques

Several supplementary techniques were employed to validate and complement the dielectric spectroscopy findings:

  • Differential Scanning Calorimetry (DSC): DSC measurements conducted between 250-450 K at heating/cooling rates of 10 K/min provide independent verification of the glass transition temperature and melting point, serving as quality control checks for the sample [1].

  • Polarized Optical Microscopy: Direct visualization of crystal morphology confirms the needle-like crystal habit suggested by the Avrami analysis, providing visual correlation with the kinetic parameters derived from dielectric measurements [1] [2].

Pathway Visualizations and Workflow Diagrams

Experimental Workflow for Crystallization Analysis

experimental_workflow Start Start: Crystalline this compound Powder Sample_Prep Sample Preparation • Melt between electrodes • Rapid quench below Tg • Form amorphous film Start->Sample_Prep Dielectric_Setup Dielectric Spectroscopy Setup • Temperature control (±0.5K) • Frequency range: 10⁻¹ to 10⁶ Hz • Multiple temperatures above Tg Sample_Prep->Dielectric_Setup Data_Collection Data Collection • Measure complex permittivity • Track dielectric strength over time • Monitor relaxation processes Dielectric_Setup->Data_Collection Analysis Data Analysis • Fit Havriliak-Negami function • Apply Avrami model • Extract kinetic parameters Data_Collection->Analysis Verification Morphology Verification • Polarized optical microscopy • Confirm needle-like crystals Analysis->Verification Results Results: 1D Crystallization Kinetics Avrami exponent n=2.0 Verification->Results

Experimental Workflow for this compound Crystallization Analysis

Crystallization Mechanism Pathway

crystallization_mechanism cluster_legend Key Kinetic Parameters Amorphous Amorphous this compound • Disordered molecular arrangement • High molecular mobility above Tg Nucleation Nucleation Phase • Formation of crystalline embryos • Time-independent nucleation rate Amorphous->Nucleation Thermal activation above Tg Growth One-Dimensional Growth • Linear crystal expansion • Needle-like morphology Nucleation->Growth Avrami exponent n=2 Mature_Crystal Mature Crystallites • Needle-like structures • Reduced molecular mobility • Decreased dielectric strength Growth->Mature_Crystal Constant growth rate Crystalline Partially Crystalline System • Amorphous-crystalline composite • Pharmaceutical properties altered Mature_Crystal->Crystalline Completion of crystallization process Legend1 Avrami exponent (n) = 2.0 Legend2 Activation energy = 115 kJ/mol

This compound Crystallization Mechanism Pathway

Interpretation of Crystallization Kinetics and Stability Implications

The Avrami exponent of approximately 2 observed for this compound's crystallization provides definitive evidence of one-dimensional crystal growth with a time-independent nucleation rate. This exponent value corresponds to a specific crystallization mechanism where pre-existing nuclei grow in one dimension, consistent with the observed formation of needle-like crystallites. This behavior differs from the more common two-dimensional (disk-like) or three-dimensional (spherulitic) crystal growth patterns often observed in amorphous pharmaceuticals, which typically exhibit Avrami exponents of 3 or 4, respectively [1] [2].

The fragility index of 86 ± 13 indicates that this compound is a relatively "fragile" glass former, meaning its molecular mobility increases rapidly as temperature rises above Tg. This fragility has significant implications for storage stability, as small temperature fluctuations above Tg could substantially accelerate crystallization. The activation energy for crystallization of 115 ± 22 kJ mol⁻¹ further quantifies this temperature sensitivity and can be used to predict shelf life under various storage conditions. These parameters collectively explain the unusual stability behavior of amorphous this compound: while it can remain stable for months at specific temperatures above Tg, its crystallization occurs on the timescale of hours at moderate supercooling (Tg + 14K), emphasizing the critical importance of precise temperature control during storage [1] [3].

From a pharmaceutical development perspective, the one-dimensional crystallization mechanism offers both challenges and opportunities. The needle-like crystal morphology may potentially compromise product performance if crystallization occurs during storage, as it could create channels within solid dosage forms affecting dissolution characteristics. However, understanding this specific crystallization behavior also enables more rational formulation strategies to inhibit crystallization, such as the use of specific polymers that preferentially interact with crystal growth sites along the primary growth axis. The temperature-dependent crystallization kinetics quantified in this analysis provide essential data for designing appropriate accelerated stability studies and establishing scientifically justified storage conditions for this compound-containing pharmaceutical products [1] [2].

Conclusion

The experimental verification of this compound's one-dimensional crystallization provides valuable insights for pharmaceutical scientists working with this API. The combination of dielectric spectroscopy data, Avrami kinetics analysis, and morphological observation presents a comprehensive picture of a system that follows predictable crystallization behavior with distinctive needle-like crystal growth. The quantitative parameters summarized in this guide – particularly the Avrami exponent of 2, fragility index of 86, and activation energy of 115 kJ mol⁻¹ – provide critical data for formulation development and stability assessment.

References

Biclotymol tolerability and safety profile evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety and Tolerability

Clinical studies indicate that biclotymol is well-tolerated in the treatment of infectious sore throats. The evidence, summarized in the table below, primarily comes from studies on spray formulations.

Aspect of Evaluation Summary of Findings Supporting Study Details
Overall Tolerability Excellent/very good tolerability profile. Evidence from well-conducted clinical investigations [1].
Efficacy Profile Majority of patients report "very good" or "good" efficacy; demonstrates analgesic and anti-inflammatory properties [1]. Associated with a marked antibacterial effect with fast onset and long-lasting action [1].
Common Use Cases Used as a first-line option for infectious sore throat; effective and safe for both adults and children [2]. Considered a useful option for uncomplicated sore throats to limit antibiotic use [2].

Pharmaceutical and Physicochemical Properties

The physical stability and process-induced transformations of this compound are critical for drug development and manufacturing. Key physicochemical and processing data are summarized below.

Property/Process Characteristic/Outcome Experimental Context
Glass Transition Temperature (Tg) 20°C [3]. Identified as a critical point for physical stability, particularly during milling operations [3].
High-Energy Milling Can induce a "crystal to glass" transformation (amorphization), especially when milled at temperatures well below its Tg (e.g., -25°C) [3]. Processing condition: Planetary mill; transformation is highly dependent on milling temperature and intensity [3].
Polymorphic Forms Exists in two crystalline varieties: a stable Form I and a metastable Form II, in a monotropic relationship [3]. The commercial raw material is the stable anhydrous Form I [3].

Proposed Mechanism of Action

This compound's therapeutic action in infectious sore throats is multi-targeted. The diagram below synthesizes its proposed mechanism of action based on available preclinical and clinical data.

G cluster_primary Primary Pharmacological Actions cluster_outcomes Therapeutic Outcomes This compound This compound Antibacterial Antibacterial Efficacy This compound->Antibacterial AntiInflammatory Anti-Inflammatory Action This compound->AntiInflammatory Analgesic Analgesic Property This compound->Analgesic PathogenReduction Reduction of Infectious Load Antibacterial->PathogenReduction SymptomRelief Sore Throat Symptom Relief AntiInflammatory->SymptomRelief Reduces swelling Analgesic->SymptomRelief Reduces pain

Research Considerations and Data Gaps

For researchers developing a comprehensive comparison, here are key points to consider:

  • Comparative Data is Limited: The available search results affirm this compound's safety and efficacy but do not contain head-to-head experimental data comparing its performance, tolerability, or potency against other specific alternatives (e.g., other local antiseptics like cetylpyridinium chloride or anti-inflammatory agents like flurbiprofen).
  • Focus on Formulation Stability: The data on its low glass transition temperature and tendency to amorphize during milling is crucial. This indicates that stability studies and careful control of manufacturing and storage conditions are essential in product development [3].
  • Mechanism Details: While the antibacterial, anti-inflammatory, and analgesic properties are reported [1], the exact biomolecular targets and signaling pathways involved are not detailed in the searched literature. Further investigation into its interactions at the cellular level would be needed.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

380.1309855 Da

Monoisotopic Mass

380.1309855 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W4K0AE8XW9

Other CAS

15686-33-6

Wikipedia

Biclotymol

Dates

Last modified: 08-15-2023
1: Schammé B, Couvrat N, Malpeli P, Delbreilh L, Dupray V, Dargent É, Coquerel G. Crystallization kinetics and molecular mobility of an amorphous active pharmaceutical ingredient: A case study with Biclotymol. Int J Pharm. 2015 Jul 25;490(1-2):248-57. doi: 10.1016/j.ijpharm.2015.05.036. Epub 2015 May 21. PubMed PMID: 26003417.
2: Tripathi P, Romanini M, Tamarit JL, Macovez R. Collective relaxation dynamics and crystallization kinetics of the amorphous Biclotymol antiseptic. Int J Pharm. 2015 Nov 10;495(1):420-7. doi: 10.1016/j.ijpharm.2015.09.012. Epub 2015 Sep 10. PubMed PMID: 26364713.
3: Schammé B, Couvrat N, Malpeli P, Dudognon E, Delbreilh L, Dupray V, Dargent É, Coquerel G. Transformation of an active pharmaceutical ingredient upon high-energy milling: A process-induced disorder in Biclotymol. Int J Pharm. 2016 Feb 29;499(1-2):67-73. doi: 10.1016/j.ijpharm.2015.12.032. Epub 2015 Dec 17. PubMed PMID: 26707413.
4: Céolin R, Tamarit JL, Barrio M, López DO, Nicolaï B, Veglio N, Perrin MA, Espeau P. Overall monotropic behavior of a metastable phase of biclotymol, 2,2'-methylenebis(4-chloro-3-methyl-isopropylphenol), inferred from experimental and topological construction of the related P-T state diagram. J Pharm Sci. 2008 Sep;97(9):3927-41. doi: 10.1002/jps.21285. PubMed PMID: 18200530.
5: Charfi O, Lakhoua G, Sahnoun R, Badri T, Daghfous R, El Aidli S, Kastalli S, Zaïem A. DRESS Syndrome Following Levofloxacin Exposure With Positive Patch-test. Therapie. 2015 Nov-Dec;70(6):547-9. doi: 10.2515/therapie/2015046. Epub 2015 Aug 3. Review. PubMed PMID: 26238129.
6: Karpova E, Giacomelli L, Tumietto F. Role of biclotymol-based products in the treatment of infectious sore throat. Eur Rev Med Pharmacol Sci. 2017 Aug;21(16):3736-3743. PubMed PMID: 28925466.

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